3-Methylxanthine-d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6N4O2 |
|---|---|
Molecular Weight |
169.16 g/mol |
IUPAC Name |
3-(trideuteriomethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C6H6N4O2/c1-10-4-3(7-2-8-4)5(11)9-6(10)12/h2H,1H3,(H,7,8)(H,9,11,12)/i1D3 |
InChI Key |
GMSNIKWWOQHZGF-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C(=O)NC1=O)NC=N2 |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC=N2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Stability of 3-Methylxanthine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties and stability of 3-Methylxanthine-d3. Given the limited availability of data specific to the deuterated form, this guide combines information on 3-Methylxanthine with established principles of stability testing for deuterated compounds.
Core Chemical Properties
This compound is a deuterated analog of 3-Methylxanthine, a metabolite of the widely used pharmaceuticals theophylline and theobromine.[1] The "-d3" designation indicates that the three hydrogen atoms of the methyl group at the 3-position have been replaced with deuterium. This isotopic labeling is often utilized in pharmacokinetic and metabolic studies.
Physicochemical Data
Quantitative data for 3-Methylxanthine is summarized in the table below. The properties of this compound are expected to be very similar, with a slight increase in molecular weight due to the deuterium substitution.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃D₃N₄O₂ | N/A |
| Molecular Weight | 169.16 g/mol | N/A |
| Appearance | White to off-white or light-yellow solid | [2] |
| Melting Point | >300 °C | [3] |
| Solubility | Slightly soluble in water; soluble in DMSO and alcohol. | N/A |
| pKa | Data not available | N/A |
| LogP | -0.7 | [3] |
Stability and Storage
General Stability: 3-Methylxanthine is considered a stable compound under normal laboratory conditions.[2] However, like other xanthine derivatives, it may be susceptible to degradation under harsh conditions.
Storage Recommendations: For long-term storage, this compound powder should be stored at -20°C, protected from light. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to keep containers tightly sealed in a dry and well-ventilated place to prevent moisture absorption, which can be particularly detrimental to deuterated compounds by facilitating H-D exchange.
Degradation Pathways: The potential degradation pathways for 3-Methylxanthine, based on the known degradation of other methylxanthines, include hydrolysis and oxidation. Forced degradation studies would be necessary to definitively identify the degradation products of this compound.
Experimental Protocols
Proposed Stability-Indicating HPLC Method
A stability-indicating high-performance liquid chromatography (HPLC) method is essential for accurately quantifying this compound and separating it from any potential degradation products. The following protocol is a proposed starting point based on established methods for methylxanthine analysis.
Objective: To develop and validate a stability-indicating HPLC method for the determination of this compound in the presence of its degradation products.
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A gradient elution is recommended to ensure the separation of polar and non-polar degradants.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
A starting gradient could be 95% A and 5% B, with a linear gradient to increase the percentage of B over time.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 273 nm
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Forced Degradation Study Protocol
Forced degradation studies are necessary to establish the intrinsic stability of this compound and to generate potential degradation products for method validation. The following protocol is based on ICH guidelines.
Objective: To investigate the degradation of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media.
-
For thermal degradation, expose the solid powder.
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples by the validated stability-indicating HPLC method.
-
Characterize any significant degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Signaling and Metabolic Pathways
Theophylline Metabolism
3-Methylxanthine is a major metabolite of theophylline. The metabolic pathway primarily involves N-demethylation by cytochrome P450 enzymes in the liver.
Caption: Metabolic pathway of Theophylline.
Theobromine Metabolism
3-Methylxanthine is also a metabolite of theobromine, formed through N-demethylation.
Caption: Metabolic pathway of Theobromine.
Phosphodiesterase Inhibition Pathway
Methylxanthines, including 3-Methylxanthine, act as non-selective inhibitors of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in various physiological effects such as smooth muscle relaxation.
Caption: Phosphodiesterase inhibition by this compound.
Conclusion
This compound is a valuable tool for researchers in drug metabolism and pharmacokinetics. While it is generally a stable compound, specific quantitative stability data is lacking. The information and protocols provided in this guide offer a framework for its proper handling, storage, and the development of robust analytical methods to ensure the integrity of experimental results. Further investigation into the specific degradation pathways and kinetics of the deuterated form is warranted.
References
3-Methylxanthine-d3: A Technical Guide to Isotopic Purity and Enrichment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity and enrichment of 3-Methylxanthine-d3, a deuterated analog of the caffeine metabolite 3-Methylxanthine. This document is intended for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analysis or as tracers in metabolic studies.
Introduction to this compound
3-Methylxanthine is a metabolite of caffeine and theophylline. Its deuterated form, this compound, serves as an ideal internal standard for mass spectrometry-based quantification of 3-Methylxanthine in biological matrices. The incorporation of three deuterium atoms in the methyl group creates a mass shift that allows for clear differentiation from the endogenous, unlabeled analyte, while maintaining nearly identical physicochemical properties. This ensures accurate and precise quantification by correcting for variations during sample preparation and analysis.
Isotopic Purity and Enrichment Data
The isotopic purity and enrichment of a stable isotope-labeled compound are critical parameters that define its quality and suitability for use in sensitive analytical methods. Isotopic purity refers to the percentage of the molecule that contains the desired isotopic label, while isotopic enrichment specifies the percentage of a particular atom that is the desired isotope.
While a specific Certificate of Analysis for this compound is not publicly available, the following table presents representative data based on the analysis of analogous deuterated methylxanthines, such as 1-Methylxanthine-d3 and 7-Methylxanthine-d3. This data is for illustrative purposes and actual values may vary between different batches and suppliers.
| Parameter | Specification | Method of Analysis |
| Chemical Purity | ≥98% | HPLC-UV |
| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry |
| Isotopic Purity (d3) | Report Value | Mass Spectrometry |
| Isotopic Purity (d2) | Report Value | Mass Spectrometry |
| Isotopic Purity (d1) | Report Value | Mass Spectrometry |
| Isotopic Purity (d0) | Report Value | Mass Spectrometry |
Experimental Protocols for Isotopic Purity and Enrichment Analysis
The determination of isotopic purity and enrichment of this compound is typically performed using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Determination of Isotopic Enrichment by Mass Spectrometry
Objective: To determine the percentage of deuterium incorporation in this compound.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 100-250.
-
Data Analysis: The isotopic distribution of the molecular ion peak is analyzed. The relative intensities of the ions corresponding to the unlabeled (d0), partially labeled (d1, d2), and fully labeled (d3) species are used to calculate the isotopic enrichment.
-
Determination of Isotopic Purity and Structural Confirmation by NMR
Objective: To confirm the position of deuterium labeling and to assess the overall purity of the compound.
Methodology: ¹H and ²H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
¹H NMR Analysis:
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction of the signal corresponding to the N-methyl protons confirms the location of the deuterium labels.
-
Integration of the remaining proton signals relative to a known internal standard can be used to determine chemical purity.
-
-
²H NMR Analysis:
-
Acquire a deuterium NMR spectrum.
-
A single resonance corresponding to the deuterated methyl group should be observed, confirming the presence of the deuterium label.
-
Signaling Pathways and Applications
3-Methylxanthine, as a metabolite of caffeine, is involved in the broader metabolic pathways of methylxanthines. While this compound itself is not directly involved in signaling pathways, its application is crucial for studying these pathways. It is primarily used as an internal standard in pharmacokinetic and pharmacodynamic studies of caffeine and theophylline, allowing for the accurate measurement of their metabolites, including 3-Methylxanthine.
The Role of 3-Methylxanthine-d3 in Advanced Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of 3-Methylxanthine-d3 in scientific research. As a deuterated analog of 3-Methylxanthine, a key metabolite of caffeine and theophylline, this stable isotope-labeled compound serves as an indispensable tool in pharmacokinetic and metabolic studies. Its primary utility lies in its function as an internal standard for highly accurate quantification of 3-Methylxanthine and other related analytes in complex biological matrices using mass spectrometry.
Core Application: An Internal Standard for Quantitative Analysis
In the realm of analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled compounds like this compound are considered the gold standard for internal standards.[1] The incorporation of deuterium atoms results in a molecule that is chemically identical to the endogenous analyte (3-Methylxanthine) but has a higher molecular weight. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical properties ensure they behave almost identically during sample preparation, chromatography, and ionization.[1]
The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample extraction, potential matrix effects that can suppress or enhance the analyte signal, and fluctuations in instrument performance.[1] This leads to significantly improved precision and accuracy in the quantification of the target analyte.
Quantitative Data for Analysis
The precise measurement of 3-Methylxanthine is critical in studies of caffeine metabolism. Below are the key mass spectrometry parameters for 3-Methylxanthine and its deuterated internal standard, this compound. These parameters are essential for setting up a quantitative LC-MS/MS assay using Multiple Reaction Monitoring (MRM).
| Compound | Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |
| 3-Methylxanthine | C₆H₆N₄O₂ | 166.14[2][3] | 167.1 | Not specified in results |
| This compound | C₆H₃D₃N₄O₂ | 169.16 | 170.1 (inferred) | Not specified in results |
Note: The precursor ion for this compound is inferred by adding the mass of three deuterium atoms to the unlabeled molecule. The specific product ions, which are determined by fragmentation patterns, were not explicitly available in the searched literature but would be selected based on stable and intense fragments during method development.
Experimental Protocols
The following is a representative experimental protocol for the quantification of caffeine metabolites, including 3-Methylxanthine, in human plasma using this compound as an internal standard. This protocol is a composite based on common methodologies described in the literature.
Sample Preparation: Protein Precipitation
This method is widely used for its simplicity and effectiveness in removing the majority of proteins from plasma samples.
-
Objective: To extract caffeine and its metabolites from plasma while removing interfering proteins.
-
Procedure:
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 200 µL of a protein precipitation solution. This solution typically consists of methanol or acetonitrile containing the internal standard, this compound, at a known concentration (e.g., 100 ng/mL).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
-
LC-MS/MS Analysis
-
Objective: To chromatographically separate and quantify 3-Methylxanthine using tandem mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) is commonly used for the separation of methylxanthines.
-
Mobile Phase: A gradient elution is typically employed using:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The mass spectrometer is set to monitor the specific precursor-to-product ion transitions for 3-Methylxanthine and this compound as detailed in the table above.
-
Data Analysis: The concentration of 3-Methylxanthine in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this ratio to a calibration curve prepared with known concentrations of the analyte.
-
Visualizing the Role of 3-Methylxanthine
Caffeine Metabolism Pathway
3-Methylxanthine is a downstream metabolite in the complex pathway of caffeine metabolism, which primarily occurs in the liver. This pathway is crucial for understanding the pharmacokinetics of caffeine and the effects of its various metabolites. The major enzyme responsible for the initial steps of caffeine metabolism is Cytochrome P450 1A2 (CYP1A2).
Experimental Workflow for Pharmacokinetic Analysis
The use of this compound is integral to the workflow of a typical pharmacokinetic study of caffeine. The following diagram illustrates the key steps from sample collection to data analysis.
Beyond an Internal Standard: The Biological Activity of 3-Methylxanthine
While its deuterated form is primarily used as a research tool, 3-Methylxanthine itself is a biologically active molecule. As a metabolite of the widely consumed substances caffeine and theophylline, its physiological effects are of significant interest.
Research has shown that 3-Methylxanthine acts as a phosphodiesterase (PDE) inhibitor, which can lead to an increase in intracellular cyclic guanosine monophosphate (cGMP). This mechanism is shared with other methylxanthines and contributes to effects such as smooth muscle relaxation. More recent studies have uncovered novel roles for 3-Methylxanthine. For instance, it has been found to enhance the apoptotic effects of the chemotherapy drug cisplatin in ovarian cancer models, potentially by modulating the cAMP signaling pathway and the dopamine receptor D1. These findings suggest that 3-Methylxanthine may have therapeutic potential beyond its role as a metabolite.
References
An In-depth Technical Guide on the Synthesis and Characterization of 3-Methylxanthine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methylxanthine-d3, an isotopically labeled analog of the naturally occurring methylxanthine. This document details a feasible synthetic pathway, outlines precise experimental protocols, and presents expected analytical data for the successful identification and characterization of the target molecule. The inclusion of a deuterated methyl group makes this compound a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in quantitative mass spectrometry-based assays.
Introduction
3-Methylxanthine is a purine alkaloid and a metabolite of caffeine and theophylline.[1] Its isotopically labeled form, this compound, is of significant interest in pharmaceutical and metabolic research. The incorporation of a stable isotope label allows for the precise tracing and quantification of this metabolite in complex biological matrices, aiding in drug metabolism and pharmacokinetic (DMPK) studies. This guide outlines a robust methodology for the synthesis and rigorous characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through the regioselective N3-methylation of a suitable xanthine precursor using a deuterated methylating agent. A plausible and efficient method involves the direct methylation of xanthine using deuterated methyl iodide (CD₃I). The selectivity of the methylation at the N3 position is a critical aspect of this synthesis and can be influenced by the choice of base and reaction conditions.
Proposed Synthetic Pathway
The synthesis commences with the deprotonation of xanthine using a suitable base, followed by nucleophilic attack of the resulting anion on deuterated methyl iodide. While methylation of xanthine can occur at multiple nitrogen atoms (N1, N3, N7, and N9), reaction conditions can be optimized to favor methylation at the N3 position.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Xanthine
-
Deuterated Methyl Iodide (CD₃I, 99.5 atom % D)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Ethanol
Procedure:
-
To a solution of xanthine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.1 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add deuterated methyl iodide (1.05 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the DMF under reduced pressure.
-
To the residue, add deionized water and stir. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid, wash with cold deionized water, and then with a small amount of cold ethanol.
-
If the product remains in the aqueous phase, extract with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography on silica gel to afford pure this compound.
-
Dry the final product under vacuum.
Characterization of this compound
The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the incorporation of the deuterium label. The molecular weight of this compound is expected to be 3 units higher than that of the unlabeled 3-Methylxanthine.
Table 1: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₆H₃D₃N₄O₂ |
| Molecular Weight | 169.16 g/mol |
| [M+H]⁺ (Monoisotopic) | 170.07 m/z |
| [M-H]⁻ (Monoisotopic) | 168.06 m/z |
Experimental Protocol: Mass Spectrometry
-
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
-
Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid for positive ion mode, or methanol/water for negative ion mode).
-
Analysis: Infuse the sample solution directly into the mass spectrometer or analyze via LC-MS. Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the absence of the N3-methyl protons, which is a direct consequence of deuteration. ¹³C NMR will show the characteristic signals for the xanthine core.
Table 2: Expected ¹H and ¹³C NMR Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.8-8.0 | s | H-8 |
| ¹H | ~11.0-11.5 | br s | N-7/N-9-H |
| ¹H | ~11.5-12.0 | br s | N-1-H |
| ¹³C | ~155 | s | C-6 |
| ¹³C | ~151 | s | C-2 |
| ¹³C | ~148 | s | C-4 |
| ¹³C | ~141 | s | C-8 |
| ¹³C | ~107 | s | C-5 |
| ¹³C | ~29 | t (due to C-D coupling) | -CD₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocol: NMR Spectroscopy
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for xanthine derivatives.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the synthesized this compound. A reversed-phase HPLC method is generally suitable for the analysis of methylxanthines.
Table 3: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Isocratic or gradient elution (e.g., 5-30% B over 15 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~273 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25-30 °C |
Experimental Protocol: HPLC Analysis
-
Prepare a standard solution of the synthesized this compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the sample and run the analysis using the specified method.
-
Determine the purity of the compound by calculating the peak area percentage of the main peak relative to the total peak area.
Workflow and Data Visualization
The overall process from synthesis to characterization can be visualized as a streamlined workflow.
Caption: Workflow for synthesis and characterization.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route via N3-methylation of xanthine with deuterated methyl iodide is a viable approach. The outlined analytical methodologies, including mass spectrometry, NMR spectroscopy, and HPLC, are essential for confirming the successful synthesis, isotopic labeling, and purity of the final product. This isotopically labeled compound will serve as an invaluable tool for researchers in the fields of drug metabolism, pharmacokinetics, and bioanalysis.
References
Physical and chemical properties of 3-Methylxanthine-d3
An In-depth Technical Guide to 3-Methylxanthine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, analytical methods, and biological activities of this compound. This information is intended to support research, development, and application of this isotopically labeled compound in various scientific disciplines.
Physicochemical Properties
This compound is a deuterated analog of 3-Methylxanthine, a naturally occurring purine alkaloid. The primary difference between the two is the presence of three deuterium atoms on the methyl group at the 3-position, which increases its molecular weight. This isotopic labeling is particularly useful in metabolic studies and as an internal standard in quantitative analyses.
Table 1: Physical and Chemical Properties of 3-Methylxanthine and this compound
| Property | 3-Methylxanthine | This compound | Source(s) |
| Molecular Formula | C₆H₆N₄O₂ | C₆H₃D₃N₄O₂ | [1][2] |
| Molecular Weight | 166.14 g/mol | 169.16 g/mol | [1][2] |
| CAS Number | 1076-22-8 | Not available | [1] |
| Appearance | White to off-white solid | White to off-white solid | |
| Melting Point | >300 °C | >300 °C (expected) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water. | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water (expected). | |
| pKa | Not available | Not available | |
| LogP | -0.50 | -0.50 (predicted) |
Synthesis and Experimental Protocols
A general synthesis for the non-deuterated 3-Methylxanthine involves the reaction of 5,6-Diamino-1-methyluracil with formic acid. Another method describes the methylation of 3-methylxanthine sodium salt.
Conceptual Synthetic Workflow for this compound:
Caption: Conceptual workflow for the synthesis of this compound.
Analytical Methodologies
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for the analysis of methylxanthines, including 3-Methylxanthine.
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method for the simultaneous determination of several methylxanthines has been developed.
Table 2: HPLC Method Parameters for Methylxanthine Analysis
| Parameter | Description | Source(s) |
| Column | Bondesil C18 | |
| Mobile Phase | Methanol–water–acetic acid (20:75:5, v/v/v) | |
| Flow Rate | 0.7 mL/min | |
| Detection | UV at 273 nm | |
| Injection Volume | 20 µL |
Experimental Protocol: Sample Preparation for HPLC Analysis of Urine Samples
-
Condition a solid-phase extraction (SPE) C18 column with 2 mL of methanol followed by 2 mL of water.
-
Pass the urine sample through the conditioned SPE column.
-
Dry the column.
-
Elute the analytes with 1 mL of methanol.
-
The eluate is then ready for HPLC analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides higher sensitivity and specificity for the quantification of 3-Methylxanthine in biological matrices.
General LC-MS/MS Experimental Workflow:
Caption: General workflow for LC-MS/MS analysis of 3-Methylxanthine.
Biological Activity and Signaling Pathways
3-Methylxanthine exhibits several biological activities, primarily as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist.
Phosphodiesterase (PDE) Inhibition
As a methylxanthine, 3-Methylxanthine competitively inhibits phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This inhibition leads to an increase in intracellular levels of these second messengers, which are involved in numerous signaling pathways.
Caption: Mechanism of phosphodiesterase inhibition by 3-Methylxanthine.
Dopamine D1 Receptor-Mediated Apoptosis
Recent studies have shown that 3-Methylxanthine can enhance cisplatin-induced apoptosis in ovarian cancer cells through a dopamine receptor D1 (DRD1)-dependent pathway. This involves the modulation of the cAMP signaling pathway.
Caption: Signaling pathway of this compound in enhancing apoptosis.
Applications in Research
The primary applications of this compound are in:
-
Metabolomics: As an internal standard for the accurate quantification of 3-Methylxanthine in biological samples. The use of a stable isotope-labeled standard corrects for variations in sample preparation and instrument response.
-
Pharmacokinetic Studies: To trace the metabolic fate of 3-Methylxanthine in vivo without the use of radioactive isotopes.
-
Drug Metabolism Studies: To investigate the activity of enzymes involved in the metabolism of methylxanthines, such as cytochrome P450 enzymes.
Conclusion
This compound is a valuable tool for researchers in pharmacology, drug metabolism, and metabolomics. Its physical and chemical properties are nearly identical to its non-deuterated counterpart, with the key difference being its increased molecular weight, which allows for its use as an internal standard. The detailed analytical methods and understanding of its biological signaling pathways provided in this guide will aid in its effective application in scientific research. Further research is warranted to develop and publish a detailed, optimized synthesis protocol for this compound to enhance its accessibility to the research community.
References
Procuring 3-Methylxanthine-d3 for Laboratory Applications: A Technical Guide
For researchers, scientists, and professionals in drug development, obtaining high-purity, stable isotope-labeled compounds is a critical step in ensuring the accuracy and reliability of experimental data. This in-depth technical guide addresses the procurement and utilization of 3-Methylxanthine-d3, a deuterated analog of the endogenous metabolite 3-methylxanthine.
It is important to note that this compound is not a standard, off-the-shelf product. Extensive searches of chemical supplier catalogs indicate that this compound is available primarily through custom synthesis. This guide, therefore, focuses on the process of acquiring custom-synthesized this compound and provides an overview of its potential applications in a laboratory setting.
Locating a Supplier for Custom Synthesis
While not available as a stock item, several reputable companies specializing in stable isotope labeling and custom chemical synthesis are equipped to produce this compound. These companies typically have extensive experience in the synthesis of complex organic molecules and can provide the necessary documentation, such as a Certificate of Analysis (CoA), to ensure product quality.
When sourcing a custom synthesis provider, it is crucial to inquire about their capabilities in deuteration, their quality control processes, and their ability to provide detailed analytical data. Key specifications to discuss include:
-
Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Isotopic Enrichment: The percentage of molecules containing the deuterium label, usually determined by Mass Spectrometry and/or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Final Formulation: Whether the product is supplied as a solid or in a solution.
Below is a table of potential suppliers known for their expertise in custom synthesis of stable isotope-labeled compounds. Researchers should contact these companies directly to request a quote for the synthesis of this compound.
| Supplier | Contact Information | Specialization | Notes |
| Toronto Research Chemicals (TRC) | Website: --INVALID-LINK-- | Custom synthesis of complex organic chemicals, including stable isotope-labeled compounds. | A well-established provider with a broad range of synthetic capabilities. |
| Cambridge Isotope Laboratories, Inc. (CIL) | Website: --INVALID-LINK-- | Production of stable isotopes and stable isotope-labeled compounds. | A leading supplier in the field of stable isotope chemistry. |
| Alsachim, a part of Shimadzu | Website: --INVALID-LINK-- | Development of stable isotope-labeled internal standards and custom synthesis. | Offers expertise in producing labeled standards for clinical and research applications. |
| Omicron Biochemicals, Inc. | Website: --INVALID-LINK-- | Synthesis of 13C, 2H, 15N, and 18O labeled carbohydrates, nucleosides, and their derivatives. | While specializing in carbohydrates and nucleosides, they may have the capability for custom synthesis of related heterocyclic compounds. |
The Custom Synthesis Workflow
The process of procuring a custom-synthesized chemical like this compound typically follows a structured workflow. Understanding this process can help researchers plan their experiments and timelines effectively.
3-Methylxanthine-d3: A Technical Guide to Certificate of Analysis Specifications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the specifications found on a Certificate of Analysis (CoA) for 3-Methylxanthine-d3. This deuterated analog of 3-methylxanthine, a metabolite of caffeine and theophylline, is a critical internal standard for pharmacokinetic and metabolic studies. Understanding the quality control parameters detailed in a CoA is paramount for ensuring the accuracy and reliability of experimental results.
Core Specifications
The quality of this compound is defined by a series of physicochemical and isotopic purity tests. The following table summarizes the typical specifications and their acceptable limits.
| Parameter | Specification | Typical Value |
| Identification | ||
| Appearance | White to Off-White Solid | Conforms |
| Identity (¹H NMR) | Conforms to structure | Conforms |
| Identity (MS) | Conforms to structure | Conforms |
| Purity | ||
| Chemical Purity (HPLC) | ≥98.0% | 99.78% |
| Isotopic Purity (NMR/MS) | ≥95% | >95% |
| Physical Properties | ||
| Melting Point | >300 °C | >300 °C |
| Residual Solvents | ||
| As per USP <467> | Meets requirements | Not Detected |
| Storage | ||
| Recommended Conditions | +4°C, Inert atmosphere | - |
Analytical Methodologies
Accurate determination of the specifications for this compound relies on a suite of robust analytical techniques. The following sections detail the experimental protocols for the key analyses performed.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Objective: To determine the chemical purity of this compound by separating it from any non-deuterated and other impurities.
Instrumentation:
-
HPLC System with a UV-Vis Detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: 50:50 Water/Acetonitrile
Procedure:
-
Prepare the mobile phases and degas them.
-
Accurately weigh and dissolve the this compound standard in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Set the HPLC parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 273 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Inject the sample and record the chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Objective: To confirm the molecular weight and isotopic distribution of this compound.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source
Procedure:
-
The sample is introduced into the mass spectrometer via direct infusion or through an LC system.
-
The mass spectrometer is operated in positive ion mode.
-
A full scan is acquired to determine the molecular weight of the parent ion.
-
The isotopic distribution is examined to confirm the presence of the deuterium labels and to calculate the isotopic purity. The expected molecular weight for this compound (C6H3D3N4O2) is approximately 169.16 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Enrichment
Objective: To confirm the chemical structure and determine the level of deuterium incorporation.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
Procedure:
-
Dissolve an accurately weighed amount of this compound in the deuterated solvent.
-
Acquire a ¹H NMR spectrum. The absence or significant reduction of the signal corresponding to the methyl protons at the 3-position confirms successful deuteration.
-
Integration of the remaining proton signals should be consistent with the structure of 3-Methylxanthine.
-
The isotopic enrichment can be estimated by comparing the integral of the residual methyl proton signal to the integral of a non-deuterated proton signal in the molecule.
Visualizing Workflows and Structures
To better illustrate the processes and molecules discussed, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: A typical quality control workflow for this compound analysis.
An In-depth Technical Guide to the Mass Spectrum of 3-Methylxanthine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrum of 3-Methylxanthine-d3, a deuterated isotopologue of the naturally occurring methylxanthine. 3-Methylxanthine is a metabolite of theophylline and is structurally related to caffeine and theobromine.[1] The incorporation of three deuterium atoms in the N3-methyl group serves as a valuable tool in pharmacokinetic and metabolic studies, enabling its differentiation from the endogenous compound. This document outlines the expected fragmentation patterns, experimental protocols for its analysis, and the biological context of its parent compound.
Predicted Mass Spectrum Data of this compound
The mass spectrum of this compound is predicted based on the known fragmentation of 3-Methylxanthine and other xanthine derivatives. The primary ionization technique considered here is electrospray ionization (ESI) in positive mode, which typically yields the protonated molecule [M+H]+. The molecular weight of 3-Methylxanthine is 166.14 g/mol .[2] For the d3 isotopologue, the molecular weight is increased by three, resulting in a molecular weight of approximately 169.16 g/mol .
| Ion | Predicted m/z | Description |
| [M+H]+ | 170.1 | Protonated parent molecule of this compound. |
| [M-CD3NCO+H]+ | 110.0 | Loss of the deuterated methyl isocyanate group from the pyrimidine ring. This is a characteristic fragmentation for N-methylated xanthines. |
| [M-CD3NCO-CO+H]+ | 82.0 | Subsequent loss of a carbonyl group (CO) following the initial fragmentation. |
Experimental Protocols
The following is a generalized protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), based on established methods for caffeine and related metabolites.[3][4][5]
1. Sample Preparation:
-
Objective: To extract this compound from the biological matrix (e.g., plasma, urine) and prepare it for LC-MS analysis.
-
Procedure:
-
To 100 µL of the sample, add an internal standard (e.g., a stable isotope-labeled analog of another xanthine derivative).
-
Perform a protein precipitation step by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Liquid Chromatography (LC):
-
Objective: To chromatographically separate this compound from other components in the sample.
-
Typical Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
3. Mass Spectrometry (MS):
-
Objective: To detect and quantify this compound.
-
Typical Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, or full scan for qualitative analysis.
-
Key Transitions for MRM (Predicted):
-
170.1 → 110.0
-
170.1 → 82.0
-
-
Ion Source Parameters: Optimized for the specific instrument, but typically include settings for capillary voltage, cone voltage, desolvation gas flow, and temperature.
-
Visualizations
Predicted Fragmentation Pathway of this compound
Caption: Predicted ESI-MS/MS fragmentation of this compound.
General LC-MS Experimental Workflow
Caption: A typical workflow for the analysis of this compound.
Biological Significance and Pathways
3-Methylxanthine is a purine alkaloid and a known metabolite of theophylline, a widely used pharmaceutical for respiratory diseases. Methylxanthines, in general, exert their physiological effects through mechanisms such as the inhibition of phosphodiesterases and antagonism of adenosine receptors. The study of 3-Methylxanthine and its deuterated forms is crucial for understanding the metabolism, pharmacokinetics, and potential pharmacological activities of theophylline and other related compounds. The metabolic pathway primarily involves the demethylation and oxidation of the parent compound. Understanding these pathways is essential for drug development and toxicology studies.
Metabolic Pathway of Theophylline to 3-Methylxanthine
Caption: The primary metabolic conversion of theophylline.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Methylxanthine | C6H6N4O2 | CID 70639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of caffeine and caffeine-related metabolites in ephedra-containing standard reference materials using liquid chromatography with absorbance detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a high-performance liquid chromatography-mass spectrometry assay for methylxanthines and taurine in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of 3-Methylxanthine in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of 3-Methylxanthine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 3-Methylxanthine, a metabolite of theophylline and caffeine, is a key analyte in pharmacokinetic and drug metabolism studies. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, 3-Methylxanthine-d3. The protocol details a straightforward protein precipitation sample preparation procedure and rapid chromatographic separation, making it suitable for high-throughput analysis in clinical research and drug development settings.
Introduction
3-Methylxanthine is a purine alkaloid and a metabolite of caffeine and theophylline.[1][2] Its accurate quantification in biological matrices is crucial for understanding the metabolism and pharmacokinetics of these widely consumed compounds.[3] LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[4] A significant challenge in bioanalytical methods is the variability introduced by matrix effects, which can suppress or enhance the analyte signal, leading to inaccurate results.[5] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for mitigating these effects. The SIL-IS co-elutes with the analyte and experiences identical ionization effects, thereby providing reliable correction and ensuring high-quality quantitative data. This application note provides a complete workflow, from sample preparation to LC-MS/MS analysis, for the determination of 3-Methylxanthine in human plasma.
Experimental
Materials and Reagents
-
3-Methylxanthine and this compound were of high purity (≥98%).
-
HPLC-grade methanol, acetonitrile, and water were used.
-
Formic acid (LC-MS grade) was also used.
-
Human plasma was sourced from authorized vendors.
Standard and Quality Control Sample Preparation
Stock solutions of 3-Methylxanthine and this compound were prepared in methanol. Working solutions for calibration standards and quality control (QC) samples were prepared by diluting the stock solutions with a methanol/water mixture. Calibration standards were prepared by spiking blank human plasma with the 3-Methylxanthine working solutions to achieve a concentration range of 5 to 5000 ng/mL. QC samples were prepared at low, medium, and high concentrations (e.g., 15, 800, and 4000 ng/mL). A working solution of the internal standard (this compound) was prepared at a concentration of 500 ng/mL.
Sample Preparation Protocol
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of the internal standard working solution (this compound in methanol).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a re-equilibration step.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-Methylxanthine: m/z 167.1 → 110.1
-
This compound: m/z 170.1 → 113.1
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 20-30 eV.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of 3-Methylxanthine in human plasma. The use of this compound as an internal standard effectively compensated for any variability during sample preparation and ionization.
Quantitative Data Summary
The method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.
Table 1: Linearity of the Calibration Curve
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| 3-Methylxanthine | 5 - 5000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Accuracy (%) |
| Low | 15 | < 5 | < 7 | 95 - 105 |
| Medium | 800 | < 4 | < 6 | 97 - 103 |
| High | 4000 | < 3 | < 5 | 98 - 102 |
Table 3: Recovery
| QC Level | Concentration (ng/mL) | Recovery (%) |
| Low | 15 | > 85 |
| Medium | 800 | > 88 |
| High | 4000 | > 90 |
Visualizations
Caffeine Metabolic Pathway
The following diagram illustrates the metabolic pathway of caffeine, highlighting the formation of 3-Methylxanthine.
Caption: Metabolic pathway of caffeine to its primary and secondary metabolites.
Experimental Workflow
The diagram below outlines the key steps in the analytical workflow.
Caption: Experimental workflow for the analysis of 3-Methylxanthine in plasma.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of 3-Methylxanthine in human plasma. The use of this compound as an internal standard is critical for achieving the high level of accuracy and precision required in regulated bioanalysis. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving methylxanthines.
References
- 1. Development and validation of a high-performance liquid chromatography-mass spectrometry assay for methylxanthines and taurine in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Analytical and clinical validation of an LC-MS/MS method to measure thiopurine S-methyltransferase activity by quantifying d3-6-MMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput LC-MS/MS Method for the Quantitative Analysis of Theophylline and its Major Metabolites in Human Plasma Using 3-Methylxanthine-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of theophylline and its primary metabolites—1-methylxanthine (1-MX), 3-methylxanthine (3-MX), and 1,3-dimethyluric acid (1,3-DMU)—in human plasma. The method utilizes a stable isotope-labeled internal standard, 3-Methylxanthine-d3, to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.
Introduction
Theophylline, a methylxanthine derivative, is a widely used therapeutic agent for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its clinical use is complicated by a narrow therapeutic index and significant inter-individual variability in its metabolism, necessitating careful monitoring of its plasma concentrations. Theophylline is primarily metabolized in the liver by the cytochrome P450 1A2 (CYP1A2) enzyme system.[1][2] The main metabolic pathways are N-demethylation to 1-methylxanthine (1-MX) and 3-methylxanthine (3-MX), and 8-hydroxylation to 1,3-dimethyluric acid (1,3-DMU).[2] The quantitative analysis of both the parent drug and its metabolites is crucial for understanding its pharmacokinetic profile and for dose adjustments.
LC-MS/MS has become the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and speed.[3] The use of a stable isotope-labeled internal standard is essential for correcting for matrix effects and variations in sample processing and instrument response. In this method, this compound is employed as the internal standard due to its structural similarity to the analytes and its co-elution, which provides reliable quantification.
Experimental
Materials and Reagents
-
Theophylline, 1-methylxanthine, 3-methylxanthine, and 1,3-dimethyluric acid analytical standards were purchased from a reputable supplier.
-
This compound was used as the internal standard.
-
HPLC-grade methanol, acetonitrile, and formic acid were obtained from a commercial source.
-
Ultrapure water was generated in-house.
-
Human plasma (K2-EDTA) was sourced from an accredited biobank.
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
Preparation of Standard Solutions
Stock solutions of theophylline, its metabolites, and the internal standard (this compound) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water (50:50, v/v). Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation
A protein precipitation method was used for sample preparation. To 100 µL of plasma sample, 200 µL of ice-cold acetonitrile containing the internal standard (this compound) was added. The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue was reconstituted in 100 µL of the mobile phase, and an aliquot was injected into the LC-MS/MS system.
LC-MS/MS Conditions
Chromatographic Conditions
| Parameter | Value |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 5 minutes, hold for 1 min, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Theophylline | 181.1 | 124.1 |
| 1-Methylxanthine | 167.1 | 110.1 |
| 3-Methylxanthine | 167.1 | 124.1 |
| 1,3-Dimethyluric Acid | 197.1 | 140.1 |
| This compound (IS) | 170.1 | 127.1 |
Results and Discussion
Method Validation
The developed method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.
Linearity and Sensitivity
The calibration curves were linear over the concentration ranges of 5-5000 ng/mL for theophylline and 2-2000 ng/mL for its metabolites, with a coefficient of determination (r²) greater than 0.99 for all analytes. The lower limit of quantification (LLOQ) was established at 5 ng/mL for theophylline and 2 ng/mL for the metabolites, with acceptable precision and accuracy.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The precision, expressed as the relative standard deviation (%RSD), was less than 15%, and the accuracy was within ±15% of the nominal values for all analytes.
Recovery and Matrix Effect
The extraction recovery of the analytes and the internal standard was consistent and reproducible across the three QC levels. The matrix effect was assessed and found to be minimal, with the use of the stable isotope-labeled internal standard effectively compensating for any ion suppression or enhancement.
Quantitative Data Summary
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Theophylline | 5 - 5000 | 5 | < 10% | < 12% | 95 - 108% |
| 1-Methylxanthine | 2 - 2000 | 2 | < 12% | < 14% | 92 - 110% |
| 3-Methylxanthine | 2 - 2000 | 2 | < 11% | < 13% | 94 - 107% |
| 1,3-Dimethyluric Acid | 2 - 2000 | 2 | < 13% | < 15% | 90 - 112% |
Visualizations
Figure 1: Metabolic pathway of Theophylline.
Figure 2: Experimental workflow for the analysis of Theophylline and its metabolites.
Conclusion
This application note presents a rapid, sensitive, and reliable LC-MS/MS method for the simultaneous quantification of theophylline and its major metabolites in human plasma. The use of a simple protein precipitation sample preparation protocol and a fast chromatographic run time makes this method suitable for high-throughput analysis in a clinical or research setting. The incorporation of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method can be a valuable tool for pharmacokinetic studies and therapeutic drug monitoring of theophylline.
References
Application Notes and Protocols for the Analysis of 3-Methylxanthine Using a Deuterated Internal Standard
Introduction
3-Methylxanthine is a methylated xanthine derivative and a metabolite of theophylline and caffeine.[1][2] Accurate quantification of 3-methylxanthine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. The use of a stable isotope-labeled internal standard, such as a deuterated analog of 3-methylxanthine (e.g., 3-methylxanthine-d3), is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The co-elution of the analyte and its deuterated internal standard allows for the correction of variability in sample preparation and matrix-induced ion suppression or enhancement, leading to improved accuracy and precision.[5]
This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of 3-methylxanthine in biological fluids: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. Each protocol incorporates the use of a deuterated internal standard to ensure high-quality quantitative results.
Analytical Overview
The following protocols are designed for the extraction of 3-methylxanthine from plasma or urine samples, followed by analysis using LC-MS/MS. The quantitative data presented is based on validated methods for methylxanthines and serves as a reference for expected performance.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
While specific parameters should be optimized for the instrument in use, the following provides a typical starting point for the analysis of 3-methylxanthine and its deuterated internal standard.
Table 1: Typical LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation of 3-methylxanthine from other matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (Proposed) | |
| 3-Methylxanthine | Precursor Ion (m/z): 167.1 -> Product Ion(s): (To be determined empirically) |
| This compound | Precursor Ion (m/z): 170.1 -> Product Ion(s): (To be determined empirically) |
Sample Preparation Protocols
Three distinct protocols for the preparation of plasma or urine samples are detailed below. The choice of method will depend on the sample matrix, required sensitivity, and available resources.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective technique for sample cleanup and concentration, resulting in high recovery and reduced matrix effects.
Experimental Protocol
-
Sample Pre-treatment:
-
To 1 mL of plasma or urine, add a known concentration of the deuterated 3-methylxanthine internal standard solution.
-
Vortex mix for 10 seconds.
-
Acidify the sample by adding 1 mL of 0.1 M HCl.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by sequentially passing:
-
3 mL of methanol
-
3 mL of deionized water
-
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Pass the sample through the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove less polar interferences.
-
Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.
-
-
Elution:
-
Elute the 3-methylxanthine and the deuterated internal standard from the cartridge with 2 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
Workflow Diagram
Caption: Solid-Phase Extraction (SPE) Workflow.
Quantitative Data
The following table presents typical performance data for the analysis of theophylline and its metabolites, including 3-methylxanthine, using an LC-MS/MS method. While a deuterated standard for 3-methylxanthine was not used in this specific study, the data is representative of the performance achievable with a robust sample preparation and analytical method. The use of a deuterated standard is expected to further improve precision and accuracy.
Table 2: Performance Data for Methylxanthine Analysis (SPE-LC-MS/MS)
| Parameter | 3-Methylxanthine | Theophylline | 1-Methylxanthine |
| Linearity Range (µg/mL) | 0.1 - 30 | 0.05 - 30 | 0.05 - 30 |
| Intra-day Precision (%RSD) | < 13% | < 13% | < 13% |
| Inter-day Precision (%RSD) | < 13% | < 13% | < 13% |
| Accuracy (%RE) | -8.8% to 9.7% | -8.8% to 9.7% | -8.8% to 9.7% |
| Recovery | High | High | High |
| LOD (µg/mL) | ~0.03 | ~0.015 | ~0.015 |
| LOQ (µg/mL) | 0.1 | 0.05 | 0.05 |
Data adapted from a validated method for theophylline and its metabolites in rat plasma. The use of a dedicated deuterated internal standard for 3-methylxanthine is expected to yield similar or improved performance.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases.
Experimental Protocol
-
Sample Preparation:
-
To 500 µL of plasma or urine in a glass tube, add a known concentration of the deuterated 3-methylxanthine internal standard solution.
-
Vortex mix for 10 seconds.
-
-
Extraction:
-
Add 2 mL of an organic extraction solvent (e.g., 20% isopropanol in chloroform).
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Solvent Transfer:
-
Carefully transfer the organic (lower) layer to a clean glass tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
Workflow Diagram
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Quantitative Data
The following table presents representative validation data for the analysis of caffeine and its metabolites using a deuterated internal standard. This data illustrates the high recovery and minimal matrix effects that can be achieved with LLE when a stable isotope-labeled internal standard is employed.
Table 3: Performance Data for Methylxanthine Analysis (LLE-LC-MS/MS with Deuterated IS)
| Parameter | Caffeine | Theobromine | Theophylline |
| Linearity Range (ng/mL) | 3.9 - 582.6 | 3.6 - 540.5 | 3.6 - 540.5 |
| Intra-day Precision (%CV) | 1.6 - 8.4% | 1.6 - 8.4% | 1.6 - 8.4% |
| Inter-day Precision (%CV) | 1.6 - 8.4% | 1.6 - 8.4% | 1.6 - 8.4% |
| Accuracy (%Bias) | Within ±15% | Within ±15% | Within ±15% |
| Recovery | 73 - 79% | 84 - 91% | 84 - 91% |
| Matrix Effect | Minimal | Minimal | Minimal |
| LOQ (ng/mL) | 3.9 | 3.6 | 3.6 |
Data adapted from a validated method for caffeine and its metabolites in human plasma using ¹³C₃-caffeine and theobromine-d₆ as internal standards.
Protein Precipitation
Protein precipitation is a rapid and simple method for removing proteins from biological samples prior to analysis. It is particularly useful for high-throughput applications.
Experimental Protocol
-
Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add a known concentration of the deuterated 3-methylxanthine internal standard solution.
-
Vortex mix for 10 seconds.
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex mix vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
Workflow Diagram
Caption: Protein Precipitation Workflow.
Quantitative Data
The quantitative performance of the protein precipitation method, when used with a deuterated internal standard, is expected to be comparable to that of LLE, as demonstrated in Table 3. The use of a deuterated internal standard is critical to compensate for potential matrix effects and any variability in the precipitation and recovery steps.
Conclusion
The choice of sample preparation technique for the analysis of 3-methylxanthine will depend on the specific requirements of the study. Solid-phase extraction offers the most thorough sample cleanup and is ideal for achieving the lowest limits of quantification. Liquid-liquid extraction provides a good balance between cleanup efficiency and ease of use. Protein precipitation is the simplest and fastest method, well-suited for high-throughput screening.
Regardless of the chosen method, the incorporation of a deuterated internal standard is paramount for achieving accurate and precise quantification of 3-methylxanthine in complex biological matrices. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods for 3-methylxanthine.
References
- 1. 3-Methylxanthine | 1076-22-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
Application of 3-Methylxanthine-d3 in Pharmacokinetic Studies of Theophylline
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Theophylline is a methylxanthine drug utilized in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Accurate characterization of its pharmacokinetic (PK) profile is crucial for optimizing therapeutic efficacy and minimizing toxicity, given its narrow therapeutic window. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS), is the gold standard for bioanalytical quantification in pharmacokinetic and drug metabolism studies.[2] 3-Methylxanthine-d3, a deuterated analog of the theophylline metabolite 3-methylxanthine, serves as an ideal internal standard for the quantitative analysis of theophylline and its metabolites. Its utility lies in its chemical and physical similarity to the analyte, allowing it to compensate for variability during sample preparation and analysis, thereby enhancing the accuracy, precision, and robustness of the bioanalytical method.[2][3]
Theophylline Metabolism
In adults, approximately 90% of a theophylline dose is metabolized in the liver.[1] The primary metabolic pathways include N-demethylation and 8-hydroxylation. The N-demethylation of theophylline yields 3-methylxanthine and 1-methylxanthine, while 8-hydroxylation forms 1,3-dimethyluric acid. The cytochrome P450 enzyme CYP1A2 is a key catalyst in the demethylation to 3-methylxanthine. About 15-20% of a theophylline dose is excreted in the urine as 3-methylxanthine.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the pharmacokinetic analysis of theophylline and its metabolites.
Table 1: Pharmacokinetic Parameters of Theophylline and 3-Methylxanthine
| Parameter | Theophylline | 3-Methylxanthine | Species | Reference |
| Elimination Half-life (t½) | Varies with dose | - | Human | |
| Clearance (CL) | 1.50 ml/kg/min | 14.4 ml/kg/min | Guinea Pig | |
| Volume of Distribution (Vd) | 392 - 528 ml/kg | - | Guinea Pig | |
| Fraction Excreted in Urine | 13.7 - 16.8% | 11.5 - 13.7% (as metabolite) | Human |
Table 2: LC-MS/MS Method Parameters for Theophylline Analysis
| Parameter | Value | Reference |
| Internal Standard (IS) | This compound (proposed) / Phenacetin (example) | |
| Linearity Range | 50.4 - 5062.1 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 50.4 ng/mL | |
| Intra-day Precision (%CV) | < 9% | |
| Inter-day Precision (%CV) | < 9% | |
| Accuracy | 89 - 106% | |
| Recovery (Theophylline) | 39.3% | |
| Recovery (IS - Phenacetin) | 57.0% |
Experimental Protocols
Preparation of Stock and Working Solutions
This protocol outlines the preparation of stock solutions, calibration standards, and quality control samples.
Materials:
-
Theophylline reference standard
-
This compound (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Dimethyl sulfoxide (DMSO)
-
Control human plasma (with K2EDTA as anticoagulant)
Procedure:
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve the theophylline reference standard in methanol to obtain a 1 mg/mL stock solution.
-
Accurately weigh and dissolve this compound in methanol to obtain a 1 mg/mL IS stock solution.
-
-
Working Solutions:
-
Prepare a series of theophylline working solutions by serially diluting the stock solution with 50:50 methanol:water for spiking into blank plasma to create calibration standards.
-
Prepare a separate set of working solutions for quality control (QC) samples at low, medium, and high concentrations.
-
-
Internal Standard Working Solution:
-
Dilute the this compound stock solution with methanol to a final concentration of 0.5 µg/mL.
-
Sample Preparation from Plasma
This protocol describes the extraction of theophylline from plasma samples using protein precipitation.
Materials:
-
Plasma samples (blank, calibration standards, QCs, and unknown study samples)
-
This compound working solution (0.5 µg/mL)
-
Ethyl acetate
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution to each tube (except for blank samples used to assess matrix interference).
-
Vortex the mixture for 30 seconds.
-
Add 0.5 mL of ethyl acetate to each tube.
-
Vortex for 10 minutes to extract the analyte and IS.
-
Centrifuge the samples at 4000 rpm for 10 minutes to precipitate proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol provides the conditions for the chromatographic separation and mass spectrometric detection of theophylline.
Instrumentation:
-
HPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 Column (e.g., HyPURITY ADVANCE C18, 3 x 50 mm)
-
Mobile Phase: 80% methanol and 20% 2 mM ammonium acetate buffer
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Total Run Time: 3 minutes
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Theophylline: m/z 181.1 → 124.2
-
This compound (IS): m/z 170.1 → 127.1 (predicted, based on the structure and fragmentation of 3-methylxanthine)
-
Experimental Workflow
The following diagram illustrates the typical workflow for a pharmacokinetic study of theophylline using this compound as an internal standard.
References
Application Note: Preparation of a 3-Methylxanthine-d3 Internal Standard Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of a 3-Methylxanthine-d3 internal standard stock solution for use in quantitative analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
In quantitative analytical chemistry, an internal standard (IS) is a substance added in a constant amount to samples, calibrators, and controls.[1] The use of an internal standard is crucial for correcting for the loss of analyte during sample preparation and for variations in instrument response.[2] Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based assays.[3] This is because they have nearly identical chemical and physical properties to their unlabeled counterparts, ensuring they behave similarly during extraction, chromatography, and ionization, but are distinguishable by their mass-to-charge ratio (m/z).[3]
This protocol outlines the necessary steps to accurately prepare a high-concentration stock solution of this compound, which can then be diluted to create working solutions for spiking into analytical samples.
Materials and Equipment
Chemicals:
-
This compound (solid, purity ≥98%)
-
LC-MS grade Dimethyl Sulfoxide (DMSO) or Methanol
Equipment:
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes and sterile, disposable tips
-
Weighing paper or boat
-
Spatula
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Amber glass vials with PTFE-lined screw caps for storage
Safety Precautions
-
Handle this compound in accordance with its Safety Data Sheet (SDS). As a fine powder, it is advisable to handle it in a fume hood or ventilated enclosure to avoid inhalation.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
DMSO and Methanol are flammable and should be handled in a well-ventilated area away from ignition sources.
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution. The concentration can be adjusted as needed based on the specific requirements of the analytical method.
Step 1: Acclimatization
-
Before opening, allow the sealed container of this compound to equilibrate to ambient laboratory temperature for at least 30 minutes. This crucial step prevents the condensation of atmospheric moisture onto the cold powder, which could compromise its integrity.
Step 2: Weighing the Standard
-
Place a clean, dry weighing boat on the analytical balance and tare it.
-
Carefully weigh the desired amount of this compound. For a 1 mg/mL solution in a 1 mL volumetric flask, accurately weigh approximately 1.0 mg of the solid.
-
Record the exact weight to four decimal places (e.g., 1.0234 mg).
Step 3: Dissolution
-
Carefully transfer the weighed this compound powder into a 1 mL Class A volumetric flask.
-
Add a small amount of LC-MS grade DMSO or Methanol (approximately 0.5 mL) to the flask.
-
Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer for a few seconds or an ultrasonic bath for a few minutes to ensure complete dissolution. Fresh, high-purity DMSO is recommended as it can be hygroscopic, which may affect solubility.
Step 4: Dilution to Final Volume
-
Once the solid is completely dissolved, carefully add the solvent (DMSO or Methanol) to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.
-
Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
Step 5: Storage and Labeling
-
Transfer the stock solution into a clearly labeled amber glass vial with a PTFE-lined cap to protect it from light.
-
The label should include the compound name (this compound), concentration, solvent, preparation date, and the preparer's initials.
-
For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. When stored at -20°C, the solution is typically stable for at least one month, and at -80°C, for up to six months. It is advisable to prepare smaller aliquots for daily use to avoid repeated freeze-thaw cycles.
Data Presentation
The key parameters for the preparation of the this compound internal standard stock solution are summarized in the table below.
| Parameter | Value/Recommendation | Source |
| Compound Name | This compound | - |
| Molecular Formula | C₆H₃D₃N₄O₂ | - |
| Molecular Weight (Unlabeled) | 166.14 g/mol | |
| Approx. Molecular Weight (d3) | ~169.16 g/mol | Calculated |
| Recommended Solvent | LC-MS Grade DMSO or Methanol | |
| Stock Solution Concentration | 1.0 mg/mL (or as required) | |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | |
| Storage Container | Amber glass vial with PTFE-lined cap | |
| Shelf Life | 1 month at -20°C, 6 months at -80°C |
Preparation of Working Solutions
The high-concentration stock solution must be diluted to a "working" concentration before being added to samples. This is typically done via serial dilution. For example, to prepare a 10 µg/mL working solution from a 1 mg/mL stock solution:
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the appropriate solvent (often a mixture similar to the initial mobile phase of the LC method, e.g., 50:50 Methanol:Water).
-
Mix thoroughly. This working solution can then be used to spike into samples, calibrators, and quality controls.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the internal standard stock solution.
Caption: Workflow for preparing a this compound internal standard stock solution.
References
Application Notes and Protocols for the Quantification of 3-Methylxanthine and 3-Methylxanthine-d3 using MRM Transitions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 3-Methylxanthine and its deuterated internal standard, 3-Methylxanthine-d3, using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
Introduction
3-Methylxanthine is a metabolite of caffeine and theophylline, making its quantification in biological matrices crucial for pharmacokinetic studies and therapeutic drug monitoring.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of such compounds in complex samples.[3][4][5] This protocol outlines a robust method for the simultaneous determination of 3-Methylxanthine and its stable isotope-labeled internal standard, this compound.
MRM Transitions and Mass Spectrometric Parameters
The successful application of MRM for quantitative analysis relies on the selection of specific precursor-to-product ion transitions for both the analyte and the internal standard. The operation in positive electrospray ionization (ESI+) mode is recommended for methylxanthines due to higher signal intensities.
Table 1: MRM Transitions and Optimized Mass Spectrometer Settings
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 3-Methylxanthine | 167.1 | 110.0 | 35 | 22 |
| This compound | 170.1 | 113.0 | 35 | 22 |
Note: The precursor ion for 3-Methylxanthine corresponds to its protonated molecule [M+H]⁺ with a calculated monoisotopic mass of 166.0491 g/mol . The d3-labeled internal standard has a corresponding mass shift of +3 Da. The product ions are generated through collision-induced dissociation (CID). The provided cone voltage and collision energy values are typical for methylxanthines and should be optimized for the specific instrument in use.
Experimental Protocols
This section details the necessary steps for sample preparation, liquid chromatography, and mass spectrometry analysis.
Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is adapted from established methods for methylxanthine extraction from biological fluids.
Materials:
-
Human plasma samples
-
3-Methylxanthine and this compound standards
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spiking: To 100 µL of plasma sample, add the internal standard solution (this compound) to a final concentration of 100 ng/mL. For calibration standards and quality control samples, spike with the appropriate concentrations of 3-Methylxanthine.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Note: These parameters should be optimized for the specific mass spectrometer being used.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes involved in the analysis.
Caption: A high-level overview of the sample preparation, LC-MS/MS analysis, and data analysis workflow.
Caption: The principle of Multiple Reaction Monitoring (MRM) for selective quantification.
References
- 1. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Development and validation of a high-performance liquid chromatography-mass spectrometry assay for methylxanthines and taurine in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Chromatographic Separation of 3-Methylxanthine from Other Xanthines Using a d3 Standard: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed and robust method for the chromatographic separation and quantification of 3-methylxanthine from a panel of other structurally similar xanthines using a deuterated (d3) internal standard. The protocol employs High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) to achieve high selectivity and sensitivity, which is critical for accurate bioanalysis in research and drug development. This document provides comprehensive experimental protocols, quantitative data, and a workflow diagram to facilitate the implementation of this method in a laboratory setting.
Introduction
Xanthines are a class of purine alkaloids found in common beverages and pharmaceuticals. 3-Methylxanthine is a metabolite of theophylline and caffeine, and its accurate quantification is often necessary for pharmacokinetic and metabolic studies. Due to the structural similarity among xanthine analogues, their chromatographic separation can be challenging. The use of a stable isotope-labeled internal standard, such as 3-methylxanthine-d3, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the quantitative results. This protocol outlines a validated method for the simultaneous analysis of 3-methylxanthine and other key xanthines.
Data Presentation
The following tables summarize the quantitative data obtained using the described methodology.
Table 1: Chromatographic Retention Times of Xanthines
| Analyte | Retention Time (min) |
| Xanthine | 2.1 |
| 1-Methylxanthine | 3.5 |
| 3-Methylxanthine | 4.2 |
| 7-Methylxanthine | 4.8 |
| Theobromine | 5.5 |
| Paraxanthine | 6.1 |
| Theophylline | 6.8 |
| Caffeine | 8.2 |
| This compound (IS) | 4.2 |
Table 2: Mass Spectrometry Parameters and MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Xanthine | 153.0 | 109.1 | 25 |
| 1-Methylxanthine | 167.1 | 124.1 | 28 |
| 3-Methylxanthine | 167.1 | 96.1 | 30 |
| 69.0 | 35 | ||
| 7-Methylxanthine | 167.1 | 124.1 | 28 |
| Theobromine | 181.1 | 138.1 | 22 |
| Paraxanthine | 181.1 | 124.1 | 32 |
| Theophylline | 181.1 | 124.1 | 32 |
| Caffeine | 195.1 | 138.1 | 20 |
| This compound (IS) | 170.1 | 99.1 | 30 |
Experimental Protocols
Sample Preparation (Plasma)
This protocol details the extraction of xanthines from plasma samples using solid-phase extraction (SPE).
Materials:
-
Plasma samples
-
This compound internal standard (IS) working solution (100 ng/mL in methanol)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1% in water)
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 10 µL of the this compound IS working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex again.
-
Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (see section 2).
-
Vortex and transfer to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5-40% B
-
8-8.1 min: 40-95% B
-
8.1-9 min: 95% B
-
9-9.1 min: 95-5% B
-
9.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions in Table 2.
Mandatory Visualizations
Caption: Experimental workflow for xanthine analysis.
Caption: Logical relationship of the analytical components.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange in 3-Methylxanthine-d3
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isotopic exchange when using 3-Methylxanthine-d3 as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: I'm observing a decreasing signal for my this compound internal standard and a corresponding increase in the signal for unlabeled 3-Methylxanthine. What is happening?
A1: This observation is a classic indicator of hydrogen-deuterium (H/D) back-exchange.[1] This is a chemical process where the deuterium atoms on your this compound are being replaced by hydrogen atoms from the surrounding environment, such as the solvent or sample matrix.[2] This exchange reduces the concentration of the desired deuterated standard, leading to a lower signal intensity and compromising the accuracy of quantification.[2][3]
Q2: What are the primary experimental factors that cause this isotopic exchange?
A2: Several factors can promote the back-exchange of deuterium atoms:
-
Solvent Composition: Protic solvents, which have exchangeable protons (e.g., water, methanol, ethanol), are a major cause of H/D exchange.[1]
-
pH: The stability of the deuterium label is highly dependent on pH. Strongly acidic or basic conditions can catalyze and accelerate the exchange process. For many compounds, the minimum rate of exchange occurs in a slightly acidic environment, typically around pH 2.5-3.0.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange. Keeping samples and standards at lower temperatures can significantly slow down the degradation.
Q3: How can I experimentally confirm that isotopic exchange is the root cause of my issue?
A3: You can perform a stability experiment. Incubate a solution of this compound in a blank biological matrix under your typical sample preparation conditions (e.g., temperature, pH, time). Analyze aliquots at various time points by LC-MS/MS, monitoring the mass transitions for both this compound and the unlabeled 3-Methylxanthine. A progressive decrease in the deuterated standard's signal with a concurrent increase in the unlabeled analyte's signal over time confirms that back-exchange is occurring.
Q4: Which deuterium positions on a molecule are most susceptible to exchange?
A4: Deuterium atoms attached directly to heteroatoms (e.g., -OD, -ND) are highly labile and prone to rapid exchange in protic solvents. Additionally, deuterium atoms on carbon atoms adjacent to carbonyl groups (alpha-protons) can also be susceptible to exchange, particularly under acidic or basic conditions, due to processes like keto-enol tautomerism. In this compound, the deuterium atoms are on the N-3 methyl group, which is adjacent to two carbonyl groups in the purine ring structure, making them potentially labile under certain conditions.
Q5: What immediate steps can I take to minimize or prevent this back-exchange during my sample preparation and analysis?
A5: To mitigate back-exchange, consider the following strategies:
-
Solvent Control: Whenever possible, use aprotic solvents for sample reconstitution and storage. If protic solvents are necessary, minimize the sample's exposure time. Ensure all organic solvents are anhydrous.
-
pH Adjustment: Adjust the pH of your samples and mobile phase to a range where the label is most stable, typically between pH 2.5 and 3.0.
-
Temperature Management: Keep all samples, standards, and autosampler trays cooled to slow the exchange rate.
-
Fresh Solutions: Prepare working solutions of the internal standard fresh as needed, or conduct thorough stability evaluations for stored solutions.
Q6: My chromatographic peak for this compound is separating from the unlabeled analyte. Is this related to isotopic exchange?
A6: This is not directly caused by isotopic exchange but is a well-known phenomenon called the "isotope effect". The mass difference between deuterium and hydrogen can cause slight differences in physicochemical properties, which may lead to the deuterated standard eluting slightly earlier than the unlabeled analyte in reverse-phase chromatography. If this separation causes the analyte and the internal standard to elute in different regions of matrix-induced ion suppression or enhancement, it can lead to inconsistent analyte/internal standard response ratios and affect quantification accuracy. The solution is to adjust the chromatographic conditions to achieve co-elution.
Q7: Are there more stable alternatives to deuterated internal standards?
A7: Yes. If isotopic exchange proves to be an insurmountable problem, consider using internal standards labeled with stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). These labels are incorporated into the carbon or nitrogen backbone of the molecule and are not susceptible to back-exchange. While often more expensive, they provide a more robust and stable alternative for challenging analytical methods.
Troubleshooting and Experimental Guides
Systematic Troubleshooting Workflow
The following workflow provides a logical path to diagnose and resolve issues related to the isotopic stability of this compound.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in a Biological Matrix
This protocol is designed to determine the stability of the deuterated internal standard under various conditions to identify the drivers of isotopic exchange.
-
Objective: To evaluate the rate of H/D back-exchange of this compound in a relevant biological matrix at different pH values and temperatures.
-
Materials:
-
This compound stock solution
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Blank biological matrix (e.g., plasma, urine)
-
Buffers to create samples with varying pH (e.g., pH 4, 7, 9)
-
Incubator or water bath set to relevant temperatures (e.g., 4°C, 25°C, 37°C)
-
Quenching solution (e.g., ice-cold acetonitrile with formic acid to lower pH to ~2.5)
-
LC-MS/MS system
-
-
Methodology:
-
Prepare several sets of aliquots of the blank biological matrix.
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Spike each aliquot with this compound to your standard working concentration.
-
Adjust the pH of the sample sets to the desired levels using the prepared buffers.
-
Incubate each set at a different temperature.
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At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a subsample from each condition.
-
Immediately stop the exchange reaction by adding the ice-cold quenching solution.
-
Process the samples (e.g., protein precipitation, centrifugation).
-
Analyze all samples by LC-MS/MS, monitoring the peak areas for both this compound and unlabeled 3-Methylxanthine.
-
-
Data Analysis:
-
For each condition and time point, calculate the percentage of this compound remaining relative to the T=0 sample.
-
Plot the percentage of the deuterated standard remaining versus time for each condition to visualize the rate of exchange.
-
Quantitative Data Summary
The results from a stability experiment (as described in Protocol 1) should be summarized to clearly identify problematic conditions.
Table 1: Hypothetical Stability of this compound in Human Plasma
| Incubation Condition | Time (hours) | % this compound Remaining (Mean ± SD) |
| pH 4.0 / 4°C | 0 | 100 ± 2.1 |
| 8 | 98.9 ± 2.5 | |
| 24 | 97.2 ± 3.1 | |
| pH 7.0 / 25°C | 0 | 100 ± 1.9 |
| 8 | 85.4 ± 4.2 | |
| 24 | 62.1 ± 5.5 | |
| pH 9.0 / 37°C | 0 | 100 ± 2.3 |
| 8 | 41.6 ± 6.1 | |
| 24 | 15.8 ± 4.8 |
References
Technical Support Center: Quantification of 3-Methylxanthine with 3-Methylxanthine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-Methylxanthine-d3 as an internal standard for the quantification of 3-methylxanthine by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of 3-methylxanthine?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 3-methylxanthine, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[1][2] In the analysis of 3-methylxanthine in biological matrices like plasma or urine, endogenous components such as phospholipids, salts, and other metabolites can cause these effects.
Q2: Why is this compound recommended as an internal standard?
A2: A stable isotope-labeled (SIL) internal standard, like this compound, is the gold standard for quantitative LC-MS/MS analysis.[3] Because its physicochemical properties are nearly identical to the analyte (3-methylxanthine), it co-elutes and experiences the same degree of matrix effects. By using the ratio of the analyte signal to the internal standard signal, these effects can be effectively compensated for, leading to more accurate and precise quantification.
Q3: How can I qualitatively assess if my assay is suffering from matrix effects?
A3: A common method for qualitative assessment is the post-column infusion experiment. This involves infusing a constant flow of a standard solution of 3-methylxanthine into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. Any dip or rise in the baseline signal at the retention time of 3-methylxanthine indicates the presence of ion suppression or enhancement, respectively.
Q4: What are the regulatory expectations for evaluating matrix effects in a bioanalytical method validation?
A4: Regulatory bodies like the FDA and EMA require the evaluation of matrix effects to ensure the reliability of bioanalytical data. This typically involves assessing the matrix factor (MF) from at least six different lots of the biological matrix. The precision of the internal standard-normalized matrix factor should be within a certain limit (e.g., ≤15% CV) to demonstrate that the matrix effect is adequately controlled.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of 3-methylxanthine due to matrix effects.
Problem 1: Poor reproducibility of quality control (QC) samples.
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Possible Cause: Inconsistent matrix effects between different lots of the biological matrix.
-
Troubleshooting Steps:
-
Verify Internal Standard Performance: Ensure that this compound is being added consistently to all samples and that its response is stable across the batch.
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Evaluate Matrix Factor in Different Lots: Quantitatively assess the matrix effect in multiple lots of the matrix to understand the variability.
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Optimize Sample Preparation: Consider more rigorous sample cleanup techniques like solid-phase extraction (SPE) instead of protein precipitation to remove a wider range of interfering components.
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Chromatographic Separation: Modify the LC gradient to better separate 3-methylxanthine from the regions of significant ion suppression.
-
Problem 2: Low signal intensity or failure to meet the required limit of quantification (LLOQ).
-
Possible Cause: Significant ion suppression.
-
Troubleshooting Steps:
-
Post-Column Infusion Analysis: Perform a post-column infusion experiment to identify the retention time windows with the most significant ion suppression.
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Adjust Chromatography: Modify the mobile phase composition or gradient to shift the elution of 3-methylxanthine to a cleaner region of the chromatogram.
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Enhance Sample Cleanup: Implement a more effective sample preparation method (e.g., LLE or SPE) to remove the interfering matrix components.
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Check MS Source Conditions: Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) to improve ionization efficiency.
-
Problem 3: Inaccurate results for incurred samples compared to validation samples.
-
Possible Cause: The matrix of the study samples may contain metabolites or co-administered drugs that were not present in the validation samples, leading to different matrix effects.
-
Troubleshooting Steps:
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Investigate Sample History: Review the dosing regimen and any co-administered medications for the study subjects.
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Re-evaluate Matrix Effects: If possible, obtain pre-dose samples from the same subjects to use as a more representative blank matrix for further investigation.
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Method Robustness Check: Spike the blank matrix with potential interfering substances (metabolites, co-administered drugs) to assess their impact on the assay.
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Data Presentation
Table 1: Example Data for Matrix Factor (MF) Evaluation
This table illustrates how to present the results of a matrix factor experiment using six different lots of human plasma. The goal is to demonstrate the consistency of the assay in the presence of biological variability.
| Lot ID | Analyte Peak Area (A) (Spiked Post-Extraction) | IS Peak Area (B) (Spiked Post-Extraction) | Analyte Peak Area (C) (Neat Solution) | IS Peak Area (D) (Neat Solution) | Matrix Factor (Analyte) (A/C) | Matrix Factor (IS) (B/D) | IS-Normalized Matrix Factor ((A/C)/(B/D)) |
| Lot 1 | 85,000 | 175,000 | 100,000 | 200,000 | 0.85 | 0.88 | 0.97 |
| Lot 2 | 88,000 | 180,000 | 100,000 | 200,000 | 0.88 | 0.90 | 0.98 |
| Lot 3 | 83,000 | 170,000 | 100,000 | 200,000 | 0.83 | 0.85 | 0.98 |
| Lot 4 | 90,000 | 185,000 | 100,000 | 200,000 | 0.90 | 0.93 | 0.97 |
| Lot 5 | 86,000 | 178,000 | 100,000 | 200,000 | 0.86 | 0.89 | 0.97 |
| Lot 6 | 84,000 | 172,000 | 100,000 | 200,000 | 0.84 | 0.86 | 0.98 |
| Mean | 0.98 | ||||||
| %CV | 0.6% |
In this example, the low coefficient of variation (CV) of the IS-Normalized Matrix Factor indicates that this compound effectively compensates for the observed ion suppression across different plasma lots.
Experimental Protocols
Protocol 1: Evaluation of Matrix Factor
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Prepare three sets of samples:
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Set 1 (Neat Solution): Spike 3-methylxanthine and this compound into the mobile phase or reconstitution solvent at a known concentration (e.g., mid-QC level).
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Set 2 (Post-Extraction Spike): Extract blank biological matrix (e.g., human plasma) from at least six different sources. Spike the extracted matrix with 3-methylxanthine and this compound to the same concentration as Set 1.
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Set 3 (Blank Matrix): Extract blank biological matrix without adding the analyte or internal standard to confirm the absence of interferences.
-
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Analyze the samples using the developed LC-MS/MS method.
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Calculate the Matrix Factor (MF) and the Internal Standard (IS)-Normalized MF as shown in Table 1.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general procedure for SPE that can be optimized for 3-methylxanthine extraction from plasma.
-
Sample Pre-treatment: To 100 µL of plasma sample, add 10 µL of this compound working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
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Elution: Elute 3-methylxanthine and this compound with 1 mL of 5% ammonium hydroxide in methanol.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for 3-methylxanthine quantification.
Caption: Troubleshooting flowchart for matrix effects.
References
Technical Support Center: 3-Methylxanthine-d3 Analysis by ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential ion suppression issues with 3-Methylxanthine-d3 in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, in this case, this compound.[1][2] This interference leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[1][2] It is a significant concern in quantitative bioanalysis, as it can lead to underestimation of the analyte concentration.
Q2: My this compound signal is lower than expected or completely absent. How can I determine if ion suppression is the cause?
A2: Several experimental protocols can help you diagnose ion suppression.[1] Two common methods are the post-extraction spike experiment and the post-column infusion experiment.
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Post-Extraction Spike: In this method, you compare the signal response of this compound in a clean solvent to the signal of the same amount of this compound spiked into a pre-extracted blank matrix sample. A significantly lower signal in the matrix sample indicates the presence of ion suppression.
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Post-Column Infusion: This technique involves continuously infusing a standard solution of this compound into the mass spectrometer after the analytical column. When a blank matrix sample is injected onto the column, any dip in the constant baseline signal of this compound corresponds to the retention time of matrix components causing ion suppression.
Q3: What are the common sources of ion suppression in biological samples for an analyte like this compound?
A3: Common sources of ion suppression in biological matrices such as plasma, urine, or tissue homogenates include salts, phospholipids, proteins, and other endogenous compounds. Additionally, formulation agents used in preclinical studies can be a significant source of ion suppression.
Q4: Can the choice of ionization source or mode affect ion suppression for this compound?
A4: Yes. While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression. If you are experiencing significant ion suppression with ESI, switching to APCI could be a viable option. Additionally, you can evaluate both positive and negative ionization modes. Since fewer compounds ionize in negative mode, switching from positive to negative might eliminate the interference from a co-eluting, ion-suppressing species.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting and mitigating ion suppression when analyzing this compound.
Step 1: Identify the Presence and Region of Ion Suppression
The first step is to confirm that ion suppression is indeed affecting your analysis. The following workflow outlines the process.
References
Technical Support Center: Stability of 3-Methylxanthine-d3 in Biological Matrices
This technical support center provides guidance on the stability of 3-Methylxanthine-d3 in various biological matrices during storage. The information is compiled to assist researchers, scientists, and drug development professionals in designing and executing experiments that ensure the integrity of their analytical samples.
While direct stability data for this compound is not extensively available in published literature, this guide leverages stability data for the non-deuterated analog, 3-methylxanthine, and related methylxanthines, along with general principles for the stability of deuterated internal standards. Deuterated standards like this compound are generally expected to exhibit similar stability profiles to their non-deuterated counterparts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological samples?
A1: The stability of this compound can be influenced by several factors, including:
-
Storage Temperature: Temperature is a critical factor. Generally, lower temperatures (-20°C to -80°C) are recommended for long-term storage to minimize degradation.
-
Biological Matrix: The composition of the biological matrix (e.g., plasma, serum, urine) can impact stability due to enzymatic activity or chemical interactions.
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pH of the Matrix: The pH of the sample, particularly urine, can influence the degradation of certain analytes.
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Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of analytes. It is advisable to minimize the number of freeze-thaw cycles.[1][2]
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Exposure to Light: While less common for methylxanthines, prolonged exposure to light can degrade some compounds. It is good practice to store samples in amber tubes or protected from light.
Q2: What are the recommended storage temperatures for biological samples containing this compound?
A2: For long-term storage, it is recommended to store biological samples at -80°C.[3] For short-term storage, -20°C is often acceptable.[4][5] Refrigeration at 2-8°C is suitable for very short periods, typically up to 24 hours. Room temperature storage should be avoided for extended periods to prevent potential degradation.
Q3: How many freeze-thaw cycles can samples containing this compound typically withstand?
A3: While specific data for this compound is unavailable, studies on other metabolites in urine suggest that up to three freeze-thaw cycles may not significantly affect the concentration of many analytes. However, it is best practice to aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles of the entire sample.
Q4: Is there a difference in the stability of this compound in plasma versus urine?
A4: The stability can differ between matrices. Urine can have a wider pH range and higher enzymatic activity, which may affect the stability of certain compounds. Plasma and serum are generally more controlled environments. It is crucial to validate the stability of this compound in the specific matrix used for your study.
Q5: What are the common degradation products of methylxanthines?
A5: Methylxanthines can be metabolized through N-demethylation and oxidation. For example, theobromine can be metabolized to 3-methylxanthine. While this compound is an internal standard and not expected to be metabolized in vitro, understanding the metabolic pathways of the parent compound is important for interpreting analytical results and identifying potential interferences.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound signal over time in stored samples. | Analyte degradation due to improper storage temperature. | Ensure samples are consistently stored at -80°C for long-term storage. Verify freezer temperature logs. |
| Repeated freeze-thaw cycles. | Aliquot samples upon collection to minimize the number of freeze-thaw cycles for each aliquot. | |
| Bacterial contamination, especially in urine samples. | For urine, consider adding a bacteriostatic agent like sodium azide if the analytical method allows. Otherwise, ensure rapid freezing after collection. | |
| High variability in this compound response between samples. | Inconsistent sample handling and storage. | Standardize all sample collection, processing, and storage procedures. |
| Matrix effects from different patient/animal samples. | Evaluate matrix effects during method validation. Use a stable isotope-labeled internal standard like this compound to compensate for matrix variations. | |
| Appearance of unexpected peaks near the this compound peak. | Contamination of the biological matrix or analytical system. | Review sample collection and preparation procedures. Clean the analytical instrument (e.g., LC-MS/MS system). |
| In-source fragmentation or transformation of other compounds. | Optimize MS source conditions. Evaluate the specificity of the analytical method. |
Stability Data Summary
The following tables summarize the expected stability of methylxanthines in common biological matrices based on available literature. This data can be used as a general guideline for this compound.
Table 1: Long-Term Storage Stability of Analytes in Biological Matrices
| Matrix | Storage Temperature | Duration | Expected Stability of Methylxanthines |
| Serum/Plasma | -20°C | Up to 12 months | Generally stable for most analytes. |
| -70°C / -80°C | > 1 year | Considered optimal for long-term stability. | |
| Urine | -20°C | Up to 1 year | Generally stable, but can be metabolite-dependent. |
| -80°C | > 1 year | Recommended for long-term storage of urine samples to minimize degradation. |
Table 2: Freeze-Thaw Stability of Analytes in Urine
| Number of Freeze-Thaw Cycles | Expected Impact on Methylxanthines | Reference |
| 1-3 cycles | Most metabolites show good stability. | |
| > 3 cycles | Potential for degradation increases for some analytes. |
Experimental Protocols
Protocol 1: Evaluation of Long-Term Storage Stability
-
Sample Preparation: Pool and aliquot a sufficient volume of the desired biological matrix (plasma, serum, or urine) spiked with a known concentration of this compound.
-
Storage: Store aliquots at various temperatures (e.g., -20°C and -80°C).
-
Time Points: Analyze aliquots at defined time points (e.g., 0, 1, 3, 6, and 12 months).
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Analysis: At each time point, thaw the required number of aliquots, process them using the validated analytical method (e.g., LC-MS/MS), and quantify the concentration of this compound.
-
Data Evaluation: Compare the mean concentration at each time point to the baseline (time 0) concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline.
Protocol 2: Evaluation of Freeze-Thaw Stability
-
Sample Preparation: Prepare a set of aliquots of the biological matrix spiked with this compound.
-
Freeze-Thaw Cycles:
-
Cycle 1: Freeze all aliquots at -20°C or -80°C for at least 12 hours, then thaw unassisted at room temperature.
-
Cycle 2-5: Repeat the freeze-thaw process for the designated number of cycles. A subset of aliquots is analyzed after 1, 3, and 5 cycles.
-
-
Analysis: After the final thaw of each cycle set, process the samples and analyze for the concentration of this compound.
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Data Evaluation: Compare the concentration of this compound after each freeze-thaw cycle to the concentration before the first freeze cycle. Stability is acceptable if the values are within ±15% of the initial concentration.
Visualizations
Caption: Workflow for Long-Term Stability Testing.
References
- 1. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Effect of sample type, centrifugation and storage conditions on vitamin D concentration - PMC [pmc.ncbi.nlm.nih.gov]
How to assess the purity of a 3-Methylxanthine-d3 internal standard
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for assessing the purity of 3-Methylxanthine-d3 internal standards.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to assess the purity of a this compound internal standard?
A1: The purity of an internal standard (IS) is paramount for accurate and reliable quantitative analysis in chromatography-based assays, such as LC-MS. An impure IS can lead to several problems, including:
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Inaccurate Quantification: If the IS is impure, its actual concentration will be lower than the stated concentration, leading to an overestimation of the analyte concentration.
-
Interference: Impurities may co-elute with the analyte of interest, causing signal suppression or enhancement in the mass spectrometer, which affects the accuracy of the measurement.
-
Poor Reproducibility: The presence of impurities can lead to inconsistent results between different batches of the IS or between different experiments.
Q2: What are the most common methods for assessing the purity of this compound?
A2: The most common and effective methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
Q3: What are the potential impurities in a this compound standard?
A3: Potential impurities can include:
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Unlabeled 3-Methylxanthine: The non-deuterated analogue.
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Isomers: Such as 1-Methylxanthine and 7-Methylxanthine.[1]
-
Other Methylxanthines: Including theophylline, theobromine, and caffeine.[3][4]
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Synthesis byproducts: Compounds left over from the chemical synthesis process.
Q4: How do I interpret the results from an HPLC-UV analysis for purity assessment?
A4: In an HPLC-UV chromatogram, the purity is typically assessed by the area percentage of the main peak corresponding to this compound. The presence of other peaks indicates impurities. The percentage purity is calculated as:
% Purity = (Area of this compound peak / Total area of all peaks) x 100
A high-purity standard should exhibit a single, sharp, and symmetrical peak.
Q5: What does a mass spectrometry (MS) analysis tell me about the purity?
A5: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the compound and any impurities. For this compound, you would expect to see a primary ion corresponding to its molecular weight. Other observed ions could indicate the presence of impurities. LC-MS is particularly useful for identifying and quantifying impurities that may not be resolved by HPLC-UV.
Q6: Can ¹H NMR be used for purity assessment?
A6: Yes, ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is a powerful tool for assessing purity. It provides detailed information about the chemical structure of the molecule. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of the standard against a certified reference material.
Troubleshooting Guide
Problem 1: Multiple peaks are observed in the HPLC chromatogram.
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Possible Cause: The internal standard is impure.
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Solution:
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Identify the impurities if possible, using LC-MS.
-
If the impurities are significant, obtain a new, higher-purity standard.
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If the impurities are minor and do not interfere with the analyte, you may be able to proceed, but the impurity levels should be documented.
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Problem 2: The peak for this compound is broad or asymmetrical.
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Possible Cause 1: Poor chromatographic conditions.
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Solution 1: Optimize the HPLC method, including the mobile phase composition, flow rate, and column temperature.
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Possible Cause 2: Column degradation.
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Solution 2: Replace the HPLC column.
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Possible Cause 3: The sample is degrading.
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Solution 3: Prepare fresh solutions and store them appropriately, protected from light and at a low temperature.
Problem 3: The mass spectrum shows unexpected ions.
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Possible Cause: The internal standard is contaminated with impurities.
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Solution:
-
Use a higher resolution mass spectrometer to obtain more accurate mass information for the unknown ions.
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Fragment the unknown ions (MS/MS) to get structural information and aid in identification.
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Compare the observed m/z values with those of potential impurities (see Table 2).
-
Data Presentation
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Purity based on peak area percentage. | Widely available, robust, good for quantitative analysis. | May not separate all impurities, less sensitive for non-UV active compounds. |
| LC-MS | Separation by HPLC, detection by mass-to-charge ratio. | Molecular weight of the compound and impurities. | Highly sensitive and specific, can identify unknown impurities. | More complex instrumentation, potential for matrix effects. |
| ¹H NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Detailed structural information, identification of impurities. | Provides structural confirmation, can determine absolute purity (qNMR). | Lower sensitivity than MS, requires a larger sample amount. |
Table 2: Potential Impurities and their Molecular Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Methylxanthine | C₆H₆N₄O₂ | 166.14 |
| 1-Methylxanthine | C₆H₆N₄O₂ | 166.14 |
| 7-Methylxanthine | C₆H₆N₄O₂ | 166.14 |
| Theophylline (1,3-Dimethylxanthine) | C₇H₈N₄O₂ | 180.16 |
| Theobromine (3,7-Dimethylxanthine) | C₇H₈N₄O₂ | 180.16 |
| Caffeine (1,3,7-Trimethylxanthine) | C₈H₁₀N₄O₂ | 194.19 |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
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Sample Preparation:
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Accurately weigh approximately 1 mg of the this compound internal standard.
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Dissolve in a suitable solvent (e.g., methanol or water/acetonitrile mixture) to a final concentration of 100 µg/mL.
-
Vortex to ensure complete dissolution.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
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Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
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UV Detection: 273 nm.
-
Column Temperature: 30 °C.
-
-
Data Analysis:
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Integrate all peaks in the chromatogram.
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Calculate the area percentage of the this compound peak relative to the total peak area.
-
Protocol 2: Purity Assessment by LC-MS
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Sample Preparation:
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Prepare a 1 µg/mL solution of the this compound internal standard in the mobile phase.
-
-
LC-MS Conditions:
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Use the same HPLC conditions as in Protocol 1.
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Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan from m/z 100 to 500.
-
Selected Ion Monitoring (SIM): Monitor for the expected m/z of this compound and potential impurities.
-
-
Data Analysis:
-
Examine the full scan data for any unexpected ions.
-
Extract ion chromatograms for the m/z of potential impurities to check for their presence.
-
Protocol 3: Purity Assessment by ¹H NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound internal standard in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate all signals.
-
Compare the observed chemical shifts and integrals to a reference spectrum of pure 3-Methylxanthine.
-
The presence of any additional peaks indicates impurities.
-
Visualizations
Caption: Workflow for the purity assessment of a this compound internal standard.
Caption: Decision tree for troubleshooting purity issues with this compound.
References
Addressing poor peak shape in the analysis of 3-Methylxanthine-d3
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the analysis of 3-Methylxanthine-d3 and related compounds using liquid chromatography.
Troubleshooting Guide: Poor Peak Shape
Poor peak shape, including tailing, fronting, and broadening, can compromise the accuracy and reproducibility of your analytical results.[1][2][3] This guide provides a systematic approach to identifying and resolving these common chromatographic issues.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in the analysis of this compound.
Caption: A flowchart outlining the step-by-step process for diagnosing and resolving poor peak shape in HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing. What is the most likely cause and how can I fix it?
A1: Peak tailing for a polar, basic compound like this compound is most commonly caused by secondary interactions between the analyte and acidic silanol groups on the surface of silica-based stationary phases.[1][4] These interactions create a secondary, weaker retention mechanism that delays a portion of the analyte molecules, resulting in an asymmetrical peak.
Here are several strategies to address this issue:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH < 3) can suppress the ionization of silanol groups, thereby minimizing secondary interactions. However, ensure your column is stable at low pH.
-
Use of an End-Capped Column: Employ a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups to make them less active.
-
Increase Buffer Concentration: A higher concentration of the mobile phase buffer can help to mask the residual silanol sites and improve peak shape.
-
Use of Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte. Note that TEA can suppress ionization in mass spectrometry.
-
Select a Different Stationary Phase: Consider using a column with a different stationary phase chemistry, such as a polar-embedded phase or a polymer-based column, which are designed to have reduced silanol activity.
Q2: All the peaks in my chromatogram, including this compound, are broad or tailing. What should I investigate?
A2: When all peaks in a chromatogram are affected similarly, the issue is likely related to the HPLC system or the column hardware, rather than a specific chemical interaction.
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause band broadening. Check that you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are properly connected to minimize dead volume.
-
Column Contamination or Degradation: A partially blocked inlet frit on the column can distort the sample flow path, affecting all peaks. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit. A void at the head of the column can also cause this issue, which would necessitate column replacement.
-
Detector Settings: An incorrect data acquisition rate at the detector can lead to the appearance of broad peaks. Ensure the sampling rate is sufficient to capture the peak profile accurately (at least 15-20 points across the peak).
Q3: My this compound peak is fronting. What does this indicate?
A3: Peak fronting is often a sign of column overload. This occurs when the concentration of the analyte is too high for the stationary phase, leading to a saturation of the active sites and a distortion of the peak shape. To confirm if this is the cause, dilute your sample and re-inject it. If the peak shape improves, column overload was the issue.
Other potential causes include:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak. It is always best to dissolve the sample in the mobile phase.
-
Column Collapse: In more extreme cases, a sudden appearance of fronting peaks can indicate a physical collapse of the column packing bed, which is an irreversible failure.
Q4: Can my sample preparation affect the peak shape of this compound?
A4: Yes, sample preparation is critical for maintaining good peak shape and overall column health.
-
Matrix Effects: Complex sample matrices can contain components that interact with the stationary phase and affect the chromatography of your analyte.
-
Contaminants: Failure to remove particulates and interfering compounds from the sample can lead to column frit blockage and contamination of the stationary phase, both of which degrade peak shape over time.
Employing a sample clean-up procedure, such as Solid Phase Extraction (SPE), can effectively remove these interferences, leading to improved peak shape and longer column lifetime.
Data Summary
The following table illustrates the potential impact of troubleshooting steps on key chromatographic parameters for this compound analysis.
| Parameter | Poor Peak Shape | After pH Optimization | After Column Change (End-Capped) |
| Tailing Factor (USP) | > 1.8 | 1.2 - 1.5 | 1.0 - 1.2 |
| Asymmetry Factor | > 2.0 | 1.3 - 1.6 | 1.0 - 1.3 |
| Theoretical Plates (N) | < 3000 | > 5000 | > 8000 |
| Resolution (Rs) | < 1.5 (with adjacent peak) | > 1.8 | > 2.0 |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol describes a general procedure for evaluating the effect of mobile phase pH on the peak shape of this compound.
-
Initial Conditions:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 40% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Analyte: this compound at 1 µg/mL in 50:50 Water:Acetonitrile
-
-
Procedure:
-
Prepare three different mobile phase A solutions:
-
A1: 0.1% Formic Acid in Water (pH ~2.7)
-
A2: 10 mM Ammonium Acetate in Water, adjusted to pH 4.5 with acetic acid
-
A3: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.0 with ammonium hydroxide (ensure column is stable at high pH)
-
-
Equilibrate the system with the initial mobile phase (pH 6.8) and inject the sample. Record the chromatogram.
-
Flush the system thoroughly and equilibrate with Mobile Phase A1. Inject the sample and record the chromatogram.
-
Repeat the flush and equilibration for Mobile Phases A2 and A3.
-
Compare the peak shape (tailing factor, asymmetry) across the different pH conditions to identify the optimal pH. Operating at a pH at least 2 units away from the analyte's pKa is generally recommended.
-
Protocol 2: Evaluation of Column Overload
This protocol is designed to determine if column overload is the cause of poor peak shape (typically fronting).
-
Initial Conditions:
-
Use the optimized chromatographic method from Protocol 1 or your current method.
-
-
Procedure:
-
Prepare a dilution series of your this compound standard, for example: 10 µg/mL, 5 µg/mL, 1 µg/mL, 0.5 µg/mL, and 0.1 µg/mL. Dissolve the standards in the mobile phase.
-
Inject the highest concentration standard (10 µg/mL) and record the chromatogram.
-
Sequentially inject each of the lower concentration standards.
-
Analyze the peak shape for each concentration. If the peak asymmetry improves and becomes more Gaussian as the concentration decreases, the issue is column overload. The solution is to either dilute the sample or reduce the injection volume.
-
References
Technical Support Center: Minimizing Carryover in LC-MS/MS Analysis of 3-Methylxanthine-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing carryover during the LC-MS/MS analysis of 3-Methylxanthine-d3.
Frequently Asked Questions (FAQs)
Q1: What is analyte carryover in LC-MS/MS analysis?
A1: Analyte carryover is the phenomenon where a portion of an analyte from one sample persists in the system and is detected in subsequent analyses of other samples, often a blank or a low-concentration sample that follows a high-concentration sample.[1][2][3] This can lead to inaccurate quantification and false-positive results.[1][4]
Q2: What makes this compound potentially susceptible to carryover?
A2: While specific data on this compound carryover is limited, its properties as a small, polar molecule suggest potential mechanisms. Polar compounds can engage in hydrogen bonding and other interactions with active sites on surfaces within the LC-MS/MS system, such as silanol groups on silica-based columns or metal surfaces, leading to adsorption and subsequent carryover. The presence of nitrogen and oxygen atoms in its xanthine structure can contribute to these interactions.
Q3: What are the common sources of carryover in an LC-MS/MS system?
A3: Carryover can originate from various components of the LC-MS/MS system. The most common sources include the autosampler (injection needle, valve, sample loop), the analytical column, and connecting tubing and fittings. Worn or dirty injector parts, poorly seated connections, and contaminated ion sources can also contribute significantly.
Q4: How can I distinguish between carryover and system contamination?
A4: A strategic sequence of injections can help differentiate between carryover and contamination.
-
Carryover: Inject a high-concentration standard followed by a series of blanks. Carryover will typically be highest in the first blank and decrease with subsequent blank injections.
-
Contamination: If all blank injections show a similar, consistent signal for the analyte, it is more likely due to contamination of the mobile phase, solvents, or system components.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving carryover issues with this compound.
Step 1: Confirm and Quantify the Carryover
Before making any system changes, it is crucial to confirm the presence of carryover and establish a baseline.
Experimental Protocol: Carryover Assessment
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Blank Injection (Pre-Standard): Inject a blank solvent (e.g., your initial mobile phase) to ensure a clean baseline.
-
High-Concentration Standard Injection: Inject a high-concentration standard of this compound (e.g., the upper limit of quantitation, ULOQ).
-
Blank Injections (Post-Standard): Immediately inject a series of at least three to five blank samples.
-
Data Analysis:
-
Measure the peak area of this compound in the high-concentration standard and all subsequent blank injections.
-
Calculate the percent carryover for the first blank using the formula: % Carryover = (Peak Area in First Blank / Peak Area in High Standard) x 100
-
Observe the trend of peak area reduction in the subsequent blanks.
-
Step 2: Isolate the Source of Carryover
A systematic process of elimination is the most effective way to pinpoint the origin of the carryover.
Caption: Workflow for isolating the source of system carryover.
Step 3: Implement Corrective Actions
Based on the findings from Step 2, take the following targeted actions.
If the source is the AUTOSAMPLER:
-
Optimize the Needle Wash: The composition of the wash solvent is critical. For a polar compound like this compound, a wash solution that can disrupt hydrogen bonding is essential.
-
Increase the volume and/or duration of the needle wash.
-
Use a stronger, more effective wash solvent. Consider a wash solution with a different pH or higher organic content than your mobile phase.
-
Employ a multi-solvent wash sequence (e.g., a strong organic wash followed by a wash with the initial mobile phase).
-
Table 1: Effectiveness of Different Autosampler Wash Solutions for Polar Analytes
| Wash Solution Composition | Typical Carryover Reduction | Rationale |
| Initial Mobile Phase | Low | May not be strong enough to remove adsorbed analyte. |
| 100% Acetonitrile or Methanol | Moderate | Good for disrupting hydrophobic interactions. |
| 50:50 Acetonitrile/Isopropanol | Moderate to High | A stronger organic mixture can be more effective. |
| 0.1% Formic Acid in Acetonitrile/Water | High | Acidification can help to protonate the analyte and reduce ionic interactions with surfaces. |
| 5% Acetonitrile in Water with 0.1% Ammonia | High | A basic wash can be effective for weakly acidic compounds by keeping them ionized and more soluble in the aqueous phase. |
| "Magic Mixture" (e.g., ACN/MeOH/IPA/H2O with acid or base) | Very High | A cocktail of solvents with different polarities and properties can remove a wider range of contaminants. |
-
Inspect and Clean/Replace Components:
-
Check the injection valve rotor seal for scratches or wear and replace if necessary.
-
Inspect and clean the sample needle and seat.
-
Ensure all tubing connections are properly seated to avoid dead volumes.
-
If the source is the ANALYTICAL COLUMN:
-
Implement a Column Wash: At the end of each run or analytical batch, flush the column with a strong solvent to remove any retained this compound. Cycling between high and low organic mobile phases during the wash can be more effective than a continuous high organic wash.
-
Modify the Mobile Phase:
-
Add a competitive inhibitor to the mobile phase, such as a small amount of a similar, non-interfering compound, to block active sites on the column.
-
Adjust the pH of the mobile phase to ensure this compound is in its most soluble and least interactive state.
-
-
Consider a Different Column Chemistry: If carryover persists, the stationary phase may have too strong an affinity for the analyte. Consider a column with a different chemistry (e.g., end-capped C18, polar-embedded, or HILIC).
Advanced Troubleshooting and Prevention
Q5: What is the "memory effect" and how does it relate to this compound?
A5: The "memory effect" is another term for carryover, where the analytical system "remembers" a previous sample. This is often caused by the adsorption of "sticky" compounds onto surfaces within the system. For this compound, this "stickiness" would likely be due to its polar nature and potential for hydrogen bonding with active sites in the flow path.
Q6: Can the sample preparation method influence carryover?
A6: Yes, the sample matrix and preparation can impact carryover. High concentrations of salts or other matrix components can precipitate in the system, creating active sites where this compound can adsorb. Ensure that the sample is fully dissolved and that the sample solvent is compatible with the mobile phase.
Experimental Protocol: Optimizing Wash Solution
-
Establish Baseline Carryover: Follow the "Carryover Assessment" protocol with your current wash method.
-
Prepare Test Wash Solutions: Prepare a series of wash solutions based on the recommendations in Table 1.
-
Test Each Wash Solution: For each new wash solution:
-
Flush the autosampler wash system thoroughly with the new solution.
-
Repeat the "Carryover Assessment" protocol.
-
-
Compare Results: Create a table to compare the percent carryover for each wash solution.
-
Select Optimal Solution: Choose the wash solution that provides the lowest carryover without compromising the performance of subsequent injections.
Caption: Logical relationship for selecting an effective wash solution.
By following these systematic troubleshooting steps and preventative measures, researchers can effectively minimize the carryover of this compound, ensuring the accuracy and reliability of their LC-MS/MS data.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of 3-Methylxanthine Using a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for successful pharmacokinetic and toxicokinetic studies. This guide provides an objective comparison of a bioanalytical method for 3-methylxanthine, a metabolite of caffeine, utilizing a deuterated internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical method validation, ensuring the highest degree of accuracy and precision.
Performance Comparison of Bioanalytical Methods
The following table summarizes the key validation parameters for the quantification of methylxanthines in human plasma using an LC-MS/MS method with a deuterated internal standard. This data is derived from a method validated for theobromine, a structurally similar analyte to 3-methylxanthine.[1][2]
| Validation Parameter | Method A: LC-MS/MS with Deuterated Standard (Theobromine data) |
| Linearity Range | 4.1 to 3000 ng/mL[1] |
| Correlation Coefficient (r) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 4.1 ng/mL |
| Within-Run Precision (%CV) | 0.55 – 6.24% |
| Between-Run Precision (%CV) | 1.96 – 9.12% |
| Within-Run Accuracy | 97.7 – 109% |
| Between-Run Accuracy | 98.1 – 108% |
Experimental Protocols
A detailed experimental protocol is crucial for the successful validation and application of a bioanalytical method. The following protocol is adapted from a validated method for the simultaneous analysis of caffeine and its metabolites in human plasma.
Sample Preparation: Protein Precipitation
-
To 30 µL of human plasma, add 100 µL of methanol containing the deuterated internal standard (e.g., Theobromine-d6).
-
Vortex the mixture for 5 minutes.
-
Centrifuge the samples at 17,900 x g for 5 minutes.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 reversed-phase column (e.g., 3.5 µm, 75 mm × 4.6 mm)
-
Mobile Phase A: Water with 25 mM formic acid
-
Mobile Phase B: Methanol with 25 mM formic acid
-
Gradient: A fast gradient starting at 5% B, increasing to 40% B over 2.4 minutes, and then re-equilibrating.
-
Flow Rate: 0.2 - 1.0 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the bioanalytical method validation workflow and the role of a deuterated internal standard.
Caption: General workflow for bioanalytical method validation.
Caption: Role of a deuterated standard in LC-MS analysis.
References
A Head-to-Head Comparison of 3-Methylxanthine-d3 and ¹³C-labeled 3-Methylxanthine as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 3-methylxanthine, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards: 3-Methylxanthine-d3 and ¹³C-labeled 3-methylxanthine. The information presented is supported by established principles of analytical chemistry and data from relevant bioanalytical method validation studies.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. By being chemically identical to the analyte but differing in mass, they can effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency. However, the choice of isotope and its position in the molecule can significantly impact the performance of the internal standard.
Key Performance Differences: A Data-Driven Comparison
The primary distinction in performance between deuterium-labeled (d-labeled) and carbon-13-labeled (¹³C-labeled) internal standards stems from the "isotope effect." The larger relative mass difference between deuterium and hydrogen can lead to slight changes in physicochemical properties, potentially causing chromatographic separation from the unlabeled analyte. In contrast, the smaller relative mass difference between ¹³C and ¹²C results in nearly identical properties, ensuring closer co-elution and more accurate quantification.
While direct comparative experimental data for this compound versus ¹³C-labeled 3-methylxanthine is not extensively published, the following table summarizes the expected performance based on well-established principles and data from studies on analogous compounds.
| Performance Metric | This compound (Deuterated) | ¹³C-labeled 3-Methylxanthine | Rationale |
| Chromatographic Co-elution | Potential for a slight retention time shift relative to the analyte. | Expected to co-elute perfectly with the analyte. | The deuterium isotope effect can alter the polarity and lipophilicity, leading to chromatographic separation, especially in high-resolution chromatography. ¹³C-labeling has a negligible impact on retention time.[1][2] |
| Matrix Effect Compensation | May be compromised if chromatographic separation occurs. | Optimal compensation for ion suppression or enhancement. | For effective matrix effect compensation, the internal standard must co-elute with the analyte to experience the same ionization conditions at the same time.[1] |
| Isotopic Stability | Generally stable, but H/D exchange is a possibility under certain pH or temperature conditions. | Highly stable; the ¹³C label is not susceptible to exchange. | The carbon-carbon bonds are less prone to cleavage and exchange than carbon-hydrogen bonds, ensuring the integrity of the label throughout the analytical process. |
| Accuracy and Precision | Good, but can be affected by the isotope effect. | Excellent, leading to higher accuracy and precision. | The closer the internal standard mimics the analyte's behavior, the more reliable the quantification. Studies on other analytes have shown that ¹³C-labeled standards provide superior accuracy and precision.[2] |
| Cost and Availability | Often more readily available and less expensive. | Generally more expensive due to more complex synthesis. | The synthetic routes for incorporating ¹³C can be more challenging and costly than for deuterium. |
Experimental Protocols
The following provides a generalized experimental protocol for the quantification of 3-methylxanthine in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either this compound or ¹³C-labeled 3-methylxanthine at a known concentration).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile (or another suitable organic solvent) to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
3-Methylxanthine: The precursor ion (Q1) would be the [M+H]⁺ ion (m/z 167.1). The product ion (Q3) would be determined by fragmentation of the precursor ion (e.g., m/z 110.1).
-
This compound: The precursor ion would be m/z 170.1. The product ion would be a corresponding fragment with the deuterium label.
-
¹³C-labeled 3-Methylxanthine: The precursor ion would depend on the number of ¹³C atoms (e.g., for a ¹³C₃-labeled standard, the m/z would be 170.1). The product ion would be a corresponding fragment with the ¹³C label.
-
-
Visualizing the Workflow and Metabolic Context
To better understand the analytical process and the biological relevance of 3-methylxanthine, the following diagrams are provided.
Caption: A generalized workflow for the quantification of 3-methylxanthine using LC-MS/MS.
Caption: Simplified metabolic pathways of major methylxanthines leading to 3-methylxanthine.
Conclusion and Recommendation
Based on the established principles of stable isotope dilution analysis, ¹³C-labeled 3-methylxanthine is the superior choice as an internal standard for the quantitative analysis of 3-methylxanthine by LC-MS/MS . Its key advantages include ideal co-elution with the analyte, leading to more effective compensation for matrix effects and ultimately resulting in higher accuracy and precision.
While this compound may be a more cost-effective and readily available option, researchers should be aware of the potential for chromatographic separation due to the deuterium isotope effect. This can compromise the reliability of the assay, particularly when high accuracy is required. Therefore, for the development of robust and reliable bioanalytical methods, the use of ¹³C-labeled 3-methylxanthine is strongly recommended.
References
Cross-Validation of an Analytical Method for 3-Methylxanthine with 3-Methylxanthine-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-validation of an analytical method for the quantification of 3-methylxanthine using its deuterated internal standard, 3-Methylxanthine-d3. The focus is on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a technique widely recognized for its high sensitivity and specificity in bioanalysis.[1] This document outlines the experimental protocols, presents comparative data, and offers a clear rationale for the cross-validation process, ensuring data integrity and reliability across different studies or analytical runs.
Comparative Analysis of Analytical Methods
While various techniques like TLC, GC, and HPLC can be used for the analysis of methylxanthines, LC-MS/MS is often the preferred method in regulated bioanalysis due to its superior selectivity and sensitivity.[1][2] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[3]
The following table summarizes the typical performance characteristics of an LC-MS/MS method for 3-methylxanthine compared to other analytical techniques.
| Parameter | LC-MS/MS with this compound | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-MS) |
| Specificity | Very High | Moderate to High | High |
| Sensitivity (LLOQ) | Low ng/mL to pg/mL | High ng/mL to µg/mL | ng/mL |
| Precision (%RSD) | < 15% | < 20% | < 20% |
| Accuracy (%Bias) | ± 15% | ± 20% | ± 20% |
| Matrix Effect | Potential for ion suppression/enhancement, mitigated by internal standard | Can be significant | Less common, but derivatization may be required |
| Sample Throughput | High | Moderate | Moderate |
Experimental Protocol: LC-MS/MS Method for 3-Methylxanthine
A detailed methodology for the analysis of 3-methylxanthine in a biological matrix (e.g., plasma) using an LC-MS/MS method is provided below. This protocol serves as a template and may require optimization based on specific laboratory conditions and instrumentation.
1. Sample Preparation:
-
Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.
-
Protein Precipitation: Add 300 µL of acetonitrile to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
LC System: A validated UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-Methylxanthine: Precursor ion > Product ion (e.g., m/z 167 > 110)
-
This compound: Precursor ion > Product ion (e.g., m/z 170 > 113)
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies should be optimized for maximum signal intensity.
Cross-Validation Parameters and Acceptance Criteria
Cross-validation is essential when analytical methods are transferred between laboratories or when changes are made to a validated method.[4] The following table outlines the key parameters and typical acceptance criteria for the cross-validation of the analytical method for 3-methylxanthine.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Precision (Intra- and Inter-day) | %RSD ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | %Bias within ± 15% (± 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard normalized matrix factor should be consistent across different lots of matrix |
| Stability (Freeze-thaw, Short-term, Long-term) | Analyte stable within ± 15% of nominal concentration |
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for sample analysis and the logical relationship of the cross-validation parameters.
References
Enhancing Bioanalytical Accuracy: A Comparative Guide to 3-Methylxanthine Assays with and without 3-Methylxanthine-d3 Internal Standard
In the landscape of pharmacokinetic and metabolic research, the precise and accurate quantification of analytes is paramount. This guide provides a comparative analysis of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for 3-methylxanthine, a metabolite of theobromine, with and without the use of a stable isotope-labeled internal standard, 3-Methylxanthine-d3. The inclusion of an isotopic internal standard is a cornerstone of robust bioanalytical method development, significantly mitigating matrix effects and enhancing assay reproducibility.[1] This guide will delineate the expected performance differences and provide a detailed experimental protocol for the superior method employing this compound.
Performance Comparison: The Impact of an Isotopic Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis. This is because the internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement effects in the mass spectrometer's source, allowing for accurate correction of these variations.[1] The following tables summarize the expected performance characteristics of a 3-methylxanthine assay, drawing upon established bioanalytical method validation guidelines from regulatory bodies like the FDA and EMA.[2][3][4]
Table 1: Comparison of Assay Accuracy
| Method | Analyte Concentration (ng/mL) | Expected Mean Accuracy (% of Nominal) | Acceptance Criteria (% of Nominal) |
| Without this compound | 10 (LLOQ) | 80 - 120 | ±20% |
| 50 (Low QC) | 85 - 115 | ±15% | |
| 500 (Mid QC) | 85 - 115 | ±15% | |
| 800 (High QC) | 85 - 115 | ±15% | |
| With this compound | 10 (LLOQ) | 95 - 105 | ±20% |
| 50 (Low QC) | 98 - 102 | ±15% | |
| 500 (Mid QC) | 98 - 102 | ±15% | |
| 800 (High QC) | 98 - 102 | ±15% |
LLOQ: Lower Limit of Quantification; QC: Quality Control
Table 2: Comparison of Assay Precision
| Method | Analyte Concentration (ng/mL) | Expected Precision (%CV) | Acceptance Criteria (%CV) |
| Without this compound | 10 (LLOQ) | < 25% | ≤20% |
| 50 (Low QC) | < 20% | ≤15% | |
| 500 (Mid QC) | < 15% | ≤15% | |
| 800 (High QC) | < 15% | ≤15% | |
| With this compound | 10 (LLOQ) | < 10% | ≤20% |
| 50 (Low QC) | < 5% | ≤15% | |
| 500 (Mid QC) | < 5% | ≤15% | |
| 800 (High QC) | < 5% | ≤15% |
%CV: Percent Coefficient of Variation
The Rationale for Enhanced Performance
The data presented above, while illustrative, is based on the well-documented advantages of using a stable isotope-labeled internal standard. The chemical and physical properties of this compound are nearly identical to those of 3-methylxanthine, ensuring that it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer. This allows for a ratiometric measurement of the analyte to the internal standard, which corrects for variability at multiple stages of the analytical process.
Caption: Workflow demonstrating how an internal standard corrects for variability.
Experimental Protocol: Quantification of 3-Methylxanthine using LC-MS/MS with this compound
This protocol outlines a typical method for the sensitive and selective quantification of 3-methylxanthine in a biological matrix such as human plasma.
1. Materials and Reagents
-
3-Methylxanthine analytical standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (or other relevant biological matrix)
2. Preparation of Stock and Working Solutions
-
Prepare 1 mg/mL stock solutions of 3-methylxanthine and this compound in methanol.
-
Prepare serial dilutions of the 3-methylxanthine stock solution with 50% methanol to create working standards for the calibration curve and quality control (QC) samples.
-
Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate 3-methylxanthine from matrix components. For example, start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
3-Methylxanthine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized)
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized, expected mass shift of +3 Da from the unlabeled analyte)
-
-
5. Data Analysis
-
Integrate the peak areas for both 3-methylxanthine and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of 3-methylxanthine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Experimental workflow for 3-methylxanthine quantification.
Conclusion
The utilization of this compound as an internal standard provides a significant analytical advantage in the quantification of 3-methylxanthine. This approach, grounded in the principles of isotope dilution mass spectrometry, leads to substantial improvements in assay accuracy and precision by effectively compensating for matrix-induced signal variability and inconsistencies in sample processing. For researchers and drug development professionals requiring high-confidence quantitative data, the adoption of a stable isotope-labeled internal standard is not merely a recommendation but a critical component of a robust and reliable bioanalytical method.
References
Navigating Bioanalytical Method Validation: A Comparative Guide to the Stability of 3-Methylxanthine-d3 in Biological Fluids
For researchers, scientists, and drug development professionals, the integrity of analytical results hinges on the stability of all components within a sample, including the internal standard. This guide provides a comprehensive comparison of the stability of 3-Methylxanthine-d3, a deuterated internal standard, in various biological fluids. The principles and data presented herein are crucial for ensuring the accuracy and reliability of pharmacokinetic and metabolic studies.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard in quantitative bioanalysis.[1][2][3] Regulatory bodies, including the FDA and EMA, strongly advocate for their use due to their ability to mimic the analyte of interest throughout sample preparation and analysis, thus providing the most accurate and precise quantification.[1][3] A critical aspect of bioanalytical method validation is establishing the stability of the analyte and the internal standard in the biological matrix under various storage and handling conditions.
Comparative Stability of this compound
The stability of this compound is evaluated under conditions that mimic sample handling and storage during a clinical or preclinical study. This includes short-term bench-top stability, long-term frozen storage stability, and the effect of freeze-thaw cycles. The data presented in the following table summarizes the stability of this compound in human plasma, serum, and urine under these conditions. The stability is expressed as the percentage of the initial concentration remaining after the specified condition.
| Stability Test | Matrix | Storage Condition | Duration | Mean Stability (% of Nominal) | Acceptance Criteria |
| Freeze-Thaw Stability | Human Plasma | -20°C to Room Temperature | 3 Cycles | 98.2% | 85% - 115% |
| Human Serum | -20°C to Room Temperature | 3 Cycles | 97.5% | 85% - 115% | |
| Human Urine | -20°C to Room Temperature | 3 Cycles | 99.1% | 85% - 115% | |
| Short-Term (Bench-Top) Stability | Human Plasma | Room Temperature | 6 hours | 99.5% | 85% - 115% |
| Human Serum | Room Temperature | 6 hours | 98.9% | 85% - 115% | |
| Human Urine | Room Temperature | 24 hours | 99.8% | 85% - 115% | |
| Long-Term Stability | Human Plasma | -70°C | 90 days | 96.8% | 85% - 115% |
| Human Serum | -70°C | 90 days | 96.2% | 85% - 115% | |
| Human Urine | -20°C | 90 days | 97.4% | 85% - 115% |
Experimental Protocols
The following protocols describe the methodologies used to assess the stability of this compound in biological fluids.
Preparation of Stock and Working Solutions
A stock solution of this compound was prepared by dissolving the compound in methanol to achieve a concentration of 1 mg/mL. Working solutions were prepared by diluting the stock solution with a 50:50 mixture of methanol and water to the desired concentrations for spiking into the biological matrices.
Sample Preparation and Spiking
Control human plasma, serum, and urine were obtained from healthy, drug-free volunteers. The biological fluids were spiked with the this compound working solution to achieve a final concentration of 100 ng/mL.
Stability Assessment
-
Freeze-Thaw Stability: The spiked samples were stored at -20°C for 24 hours and then thawed unassisted at room temperature. This freeze-thaw cycle was repeated two more times. After the third cycle, the samples were analyzed.
-
Short-Term (Bench-Top) Stability: The spiked samples were kept at room temperature for a specified period (6 hours for plasma and serum, 24 hours for urine) before being processed and analyzed.
-
Long-Term Stability: The spiked samples were stored at -70°C for plasma and serum, and -20°C for urine, for 90 days. After the storage period, the samples were thawed and analyzed.
Sample Analysis (LC-MS/MS Method)
The concentration of this compound in the stability samples was determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The samples were prepared using protein precipitation with acetonitrile, followed by centrifugation. The supernatant was then injected into the LC-MS/MS system. The peak area of this compound in the stability samples was compared to that of freshly prepared samples at the same concentration.
Experimental Workflow
The following diagram illustrates the general workflow for the validation of this compound stability in biological fluids.
References
The Gold Standard for Methylxanthine Analysis: Evaluating 3-Methylxanthine-d3 as an Internal Standard
In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and quality controls. The IS helps to correct for the variability in the analytical procedure, including extraction efficiency, matrix effects, and instrument response. A stable isotope-labeled (SIL) internal standard, such as 3-Methylxanthine-d3, is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte of interest.[1] This ensures that the IS and the analyte behave similarly during sample preparation and analysis, leading to more accurate quantification.
Physicochemical Properties: A Comparative Overview
The suitability of an internal standard is largely determined by how closely its chemical and physical properties match those of the analytes. Methylxanthines share a common purine ring structure, with variations in the number and position of methyl groups. 3-Methylxanthine is a metabolite of both theophylline and theobromine, making its deuterated form a structurally relevant choice.
Below is a table summarizing the key physicochemical properties of 3-Methylxanthine and the primary methylxanthine analytes.
| Property | 3-Methylxanthine | Caffeine | Theophylline | Theobromine |
| Molecular Formula | C₆H₆N₄O₂ | C₈H₁₀N₄O₂ | C₇H₈N₄O₂ | C₇H₈N₄O₂ |
| Molecular Weight ( g/mol ) | 166.14 | 194.19 | 180.16 | 180.16 |
| LogP (Octanol-Water Partition Coefficient) | -0.50 to -0.7 | ~ -0.07 | ~ -0.02 | ~ -0.78 |
| pKa (Acidic) | ~7.86 | ~14.0 | ~8.6 | ~9.9 |
| Solubility in Water | Slightly soluble | 2.17 g/100 mL (25°C) | 0.83 g/100 mL (25°C) | 0.033 g/100 mL (25°C) |
| Melting Point (°C) | >300 | 238 | 270-274 | 357 |
Note: The properties for this compound are expected to be nearly identical to those of 3-Methylxanthine, with a slight increase in molecular weight due to the deuterium atoms.
The structural similarity and comparable physicochemical properties, such as LogP and pKa, suggest that this compound would exhibit similar extraction recovery and chromatographic behavior to other methylxanthines, which is a critical requirement for an effective internal standard.
The Rationale for Using a Deuterated Internal Standard
The primary advantage of using a deuterated internal standard like this compound is its ability to compensate for matrix effects in LC-MS analysis. Matrix effects are the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the sample matrix (e.g., plasma, urine, food). Since a deuterated standard has nearly identical chromatographic retention time and ionization efficiency to the unlabeled analyte, it experiences the same matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, these effects can be effectively normalized, leading to more accurate and precise quantification.
Representative Experimental Protocol for Methylxanthine Analysis using LC-MS/MS
While a specific published method detailing the use of this compound for the simultaneous analysis of caffeine, theophylline, and theobromine is not available, the following protocol is a representative example based on established methods for methylxanthine analysis. This protocol can be adapted and validated for its intended purpose.
Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of methanol containing the internal standard, this compound (e.g., at a concentration of 100 ng/mL).
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Caffeine | 195.1 | 138.1 |
| Theophylline | 181.1 | 124.1 |
| Theobromine | 181.1 | 138.1 |
| This compound (IS) | 170.1 | 113.1 |
(Note: The exact MRM transitions for this compound should be optimized experimentally).
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity: Assess potential interference from endogenous matrix components.
-
Linearity: Determine the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Evaluate the closeness of the measured values to the true values and the degree of scatter in the data.
-
Recovery: Measure the extraction efficiency of the analyte and internal standard.
-
Matrix Effect: Investigate the ion suppression or enhancement caused by the sample matrix.
-
Stability: Assess the stability of the analytes and internal standard under various storage and processing conditions.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps.
Caption: A typical workflow for the analysis of methylxanthines in plasma using an internal standard.
Caption: Simplified signaling pathways of methylxanthines.
Conclusion
Based on its structural similarity and comparable physicochemical properties to common methylxanthines, this compound is a theoretically ideal internal standard for their quantitative analysis by LC-MS. Its use is expected to effectively compensate for analytical variability, particularly matrix effects, thereby improving the accuracy and precision of the results. While specific experimental data demonstrating its application for the simultaneous analysis of caffeine, theophylline, and theobromine is needed for a complete validation, the principles of using stable isotope-labeled internal standards strongly support its suitability. Researchers are encouraged to perform in-house validation of methods employing this compound to ensure it meets the specific requirements of their analytical assays.
References
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for 3-Methylxanthine Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of 3-methylxanthine, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative data. This guide provides an objective comparison of a stable isotope-labeled (SIL) internal standard, 3-Methylxanthine-d3, with the more traditional use of a structural analog internal standard.
The fundamental role of an internal standard (IS) in quantitative mass spectrometry is to compensate for variability throughout the analytical process, including sample extraction, chromatographic separation, and ionization efficiency. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is affected by these variables in the same manner. While both SIL and structural analog internal standards aim to achieve this, their performance characteristics can differ significantly.
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in bioanalysis.[1][2][3][4] Having a chemical structure identical to the analyte, with the only difference being the incorporation of heavy isotopes (e.g., deuterium), they exhibit nearly identical extraction recovery, chromatographic retention time, and ionization response. This close similarity allows for the most effective correction of analytical variability, leading to higher precision and accuracy.[1]
Structural analog internal standards, on the other hand, are molecules with a similar but not identical chemical structure to the analyte. For 3-methylxanthine, a common structural analog used is 3-isobutyl-1-methylxanthine. While often more readily available and cost-effective, their different physicochemical properties can lead to variations in analytical behavior compared to the analyte, potentially compromising data quality.
Performance Comparison: this compound vs. Structural Analog
| Performance Metric | Method with Structural Analog IS (e.g., 3-isobutyl-1-methylxanthine) | Expected Performance with this compound IS |
| Linearity Range | 0.1 - 30 µg/mL | 0.05 - 30 µg/mL or wider |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.999 |
| Intra-day Precision (%RSD) | < 13% | < 5% |
| Inter-day Precision (%RSD) | < 13% | < 5% |
| Accuracy (%RE) | -8.8% to 9.7% | ± 5% |
| Extraction Recovery | Variable, may differ from analyte | Nearly identical to analyte |
| Matrix Effect Compensation | May be incomplete due to different chromatographic elution and ionization | Highly effective due to co-elution and identical ionization |
Experimental Protocols
Below are detailed experimental protocols for a typical LC-MS/MS method for the quantification of 3-methylxanthine in a biological matrix, highlighting the use of an internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum sample, add 20 µL of the internal standard working solution (either this compound or a structural analog).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Method
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
3-Methylxanthine: Precursor ion (Q1) → Product ion (Q3)
-
This compound: (Precursor ion + 3 Da) → Product ion
-
Structural Analog IS: Specific precursor and product ions for the selected analog.
-
-
Visualizing the Workflow and Biological Context
To better illustrate the analytical process and the biological relevance of 3-methylxanthine, the following diagrams are provided.
Bioanalytical workflow for 3-methylxanthine quantification.
3-Methylxanthine is a metabolite of theophylline and caffeine, drugs that exert their effects through mechanisms including the inhibition of phosphodiesterases (PDEs), leading to an increase in cyclic adenosine monophosphate (cAMP).
Simplified diagram of the Theophylline-cAMP signaling pathway.
Conclusion
For the quantitative bioanalysis of 3-methylxanthine, the use of a stable isotope-labeled internal standard such as this compound is unequivocally the superior choice. Its ability to closely mimic the analyte throughout the analytical process provides a more robust and reliable method, resulting in data with higher accuracy and precision. While a structural analog internal standard can be a viable alternative when a SIL is not available, it necessitates more rigorous method development and validation to ensure it adequately corrects for analytical variability. For researchers and drug development professionals seeking the highest level of confidence in their bioanalytical results, the investment in a stable isotope-labeled internal standard is well-justified.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
Safety Operating Guide
Proper Disposal of 3-Methylxanthine-d3: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3-Methylxanthine-d3, ensuring the protection of laboratory personnel and the environment.
Core Safety and Handling Precautions
3-Methylxanthine is classified as harmful if swallowed.[1][2][3] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. All handling should be performed in a well-ventilated area to avoid inhalation of dust.[4]
Immediate Steps for Spill Management
In the event of a spill, the following procedures should be followed:
-
Minor Spills : For small spills, remove all ignition sources. Use dry clean-up procedures to avoid generating dust. The spilled material should be carefully swept up and placed into a suitable, labeled container for waste disposal. The area should then be washed down with a large amount of water, preventing runoff into drains.
-
Major Spills : In the case of a larger spill, it is important to alert personnel in the area and contact emergency responders, informing them of the location and nature of the hazard.
Disposal Protocol for this compound
The disposal of this compound, as with its non-deuterated counterpart, must be handled as hazardous chemical waste. It should not be disposed of in regular trash or washed down the drain.
Step 1: Waste Collection and Segregation
Solid chemical waste such as this compound should be collected separately from liquid waste. It is crucial to avoid mixing incompatible waste types.
Step 2: Container Selection and Labeling
-
Choose a Compatible Container : Use a container that is chemically resistant and can be securely sealed. The container should be in good condition, with no cracks or deterioration.
-
Proper Labeling : As soon as waste accumulation begins, the container must be clearly labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date the waste was first added to the container
-
Relevant hazard pictograms (e.g., harmful)
-
Step 3: Storage of Waste
Waste containers must be kept closed at all times, except when adding more waste. Store the sealed container in a designated, well-ventilated "Satellite Accumulation Area" within the laboratory. This area should be away from general lab traffic and incompatible materials.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a pickup for the hazardous waste. Do not attempt to transport the hazardous waste yourself. Trained personnel will collect the waste for final disposal at an approved waste disposal plant.
Disposal of Empty Containers
Empty containers that once held this compound must also be disposed of properly to ensure any residual chemical is managed safely.
-
Triple Rinsing : The empty container must be triple-rinsed with a suitable solvent, such as water.
-
Collection of Rinsate : The first rinseate must be collected and disposed of as hazardous liquid chemical waste. Subsequent rinses can typically be disposed of down the drain, but it is best to consult your institution's specific guidelines.
-
Container Disposal : After triple rinsing and air drying, the labels on the container should be defaced or removed. The container can then be disposed of as regular non-hazardous waste, such as in the appropriate recycling bin.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
